Degrasyn
Description
Properties
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-VMEIHUARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459281 | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856243-80-6 | |
| Record name | Degrasyn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Degrasyn (WP1130): A Technical Guide to its Function as a Deubiquitinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn, also known as WP1130, has emerged as a significant small molecule inhibitor in the field of cancer research, primarily through its function as a deubiquitinase (DUB) inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile, and its effects on various cancer models. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further investigate the therapeutic potential of this compound.
This compound was initially developed as a derivative of the JAK2 inhibitor AG490.[1][2] However, subsequent research revealed its potent activity as a broad-spectrum, yet partially selective, DUB inhibitor.[1][3] This discovery has shifted the focus of its investigation towards its role in modulating the ubiquitin-proteasome system, a critical pathway in cancer cell survival and proliferation.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting specific deubiquitinases, leading to the accumulation of polyubiquitinated proteins and subsequently inducing cell stress and apoptosis.[1][2] Unlike proteasome inhibitors such as bortezomib, this compound does not directly inhibit the 20S proteasome.[1] Instead, it targets the enzymes responsible for removing ubiquitin chains from proteins, thereby marking them for proteasomal degradation.
The primary DUBs inhibited by this compound include:
-
USP9x: A deubiquitinase that plays a crucial role in stabilizing several oncoproteins, including Mcl-1 and c-Myc.[1][4]
-
USP5: Involved in the recycling of ubiquitin, its inhibition leads to an accumulation of free polyubiquitin chains and can stabilize tumor suppressors like p53.[1][5]
-
USP14: A proteasome-associated DUB that can trim ubiquitin chains on substrates prior to their degradation.[1]
-
UCHL1 (PGP9.5): Overexpressed in several cancers and contributes to tumor progression.[3]
-
UCH37: A component of the 26S proteasome that deubiquitinates substrates.[1]
By inhibiting these DUBs, this compound disrupts the delicate balance of protein ubiquitination, leading to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and the upregulation or stabilization of pro-apoptotic proteins (e.g., p53).[1][2] This ultimately culminates in the induction of apoptosis in cancer cells.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Citation(s) |
| K562 | Chronic Myelogenous Leukemia | ~1.8 - 2.4 | [3][6] |
| BV173 | B-cell Leukemia | ~0.5 - 2.5 | [3] |
| MM.1S | Multiple Myeloma | ~1.2 | [6] |
| U-266 | Multiple Myeloma | ~1.3 | [6] |
| A-375 | Melanoma | ~1.7 | [6] |
| Z138 | Mantle Cell Lymphoma | ~1.0 | [2] |
| PANC-1 | Pancreatic Cancer | ~1-5 | [7] |
| BxPC-3 | Pancreatic Cancer | ~1-5 | [7] |
| Myeloid/Lymphoid Tumors | Various Hematological | ~0.5 - 2.5 | [6] |
| Normal CD34+ precursors | Normal Hematopoietic Cells | ~5 - 10 | [6] |
| Dermal Fibroblasts | Normal Fibroblast Cells | ~5 - 10 | [6] |
| Endothelial Cells | Normal Endothelial Cells | ~5 - 10 | [6] |
Table 1: IC50 values of this compound (WP1130) in various cancer and normal cell lines.
| DUB Target | Inhibition | Citation(s) |
| USP9x | Yes | [1][2][3] |
| USP5 | Yes | [1][2][3] |
| USP14 | Yes | [1][2][3] |
| UCH-L1 | Yes | [3] |
| UCH37 | Yes | [1][2][3] |
| UCH-L3 | No | [3] |
Table 2: Deubiquitinase inhibitory spectrum of this compound (WP1130).
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action targeting multiple deubiquitinases.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (WP1130) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using appropriate software.
Analysis of Protein Expression (Western Blotting)
This protocol is used to detect changes in the levels of specific proteins (e.g., Mcl-1, p53, cleaved PARP) following this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-p53, anti-cleaved PARP, anti-ubiquitin, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the relative changes in protein expression.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the ability of this compound to directly inhibit the activity of purified DUBs.
Materials:
-
Purified recombinant DUB enzymes (e.g., USP9x, USP5)
-
This compound (WP1130)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
96-well black plates
-
Fluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare dilutions of the DUB enzyme and this compound in DUB assay buffer.
-
Pre-incubation: In a 96-well plate, add the DUB enzyme and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., NEM). Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the Ubiquitin-AMC substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value for DUB inhibition.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to isolate and detect the accumulation of ubiquitinated forms of specific proteins after this compound treatment.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132, to allow accumulation of ubiquitinated proteins)
-
Lysis buffer containing DUB inhibitors (e.g., NEM)
-
Primary antibody against the protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated cells in a buffer that preserves ubiquitination.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Clinical Status
As of the latest available information, this compound (WP1130) is in the preclinical stage of development. There are no registered clinical trials for this compound listed in major clinical trial registries. The research to date has focused on its in vitro and in vivo efficacy in animal models of various cancers.[8] Further investigation is required to determine its safety and efficacy in humans before it can proceed to clinical trials.
Conclusion
This compound (WP1130) is a promising anti-cancer agent with a unique mechanism of action as a deubiquitinase inhibitor. Its ability to target multiple DUBs involved in key cancer survival pathways provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in various cancer contexts. Future studies should focus on elucidating its detailed in vivo pharmacology and toxicology to pave the way for potential clinical evaluation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Degrasyn (WP1130): Mechanism of Action and Induction of Apoptosis in Tumor Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Degrasyn (also known as WP1130) is a small molecule inhibitor with significant anti-tumor activity, primarily attributed to its function as a selective deubiquitinase (DUB) inhibitor. By modulating the ubiquitin-proteasome system, this compound triggers the degradation of key oncoproteins and disrupts survival signaling, ultimately leading to apoptosis in a variety of cancer cell types. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes its quantitative effects on tumor cells, details key experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Deubiquitinase Inhibition
This compound functions as a cell-permeable, selective inhibitor of several deubiquitinase enzymes (DUBs), including USP9x, USP5, USP14, UCH-L1, and UCH37.[1][2][3] DUBs are critical regulators of protein stability, removing ubiquitin chains from target proteins to rescue them from proteasomal degradation. By inhibiting these DUBs, this compound promotes the accumulation of polyubiquitinated proteins.[1][3][4] This leads to two primary outcomes:
-
Enhanced Degradation of Oncoproteins: Many oncoproteins and anti-apoptotic proteins are clients of the DUBs that this compound inhibits. Inhibition leads to their rapid, proteasome-dependent degradation.[5][6]
-
Aggresome Formation: The rapid accumulation of polyubiquitinated (both K48- and K63-linked) proteins can overwhelm the cell's clearance capacity, leading to their collection in juxtanuclear aggresomes.[3][4] This process occurs without direct inhibition of the 20S proteasome's activity.[1][3][4]
The downstream effect of this activity is the downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcr-Abl) and the upregulation or stabilization of pro-apoptotic proteins (e.g., p53), shifting the cellular balance towards programmed cell death.[1][3]
Quantitative Efficacy Data
This compound demonstrates potent anti-proliferative and pro-apoptotic effects across a range of tumor cell lines, with a notable selectivity for cancer cells over normal cells.
Table 1: In Vitro Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) measures the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Cell Type | Cancer Type | IC50 Value (µM) | Citation |
| Myeloid & Lymphoid Tumor Cells | Leukemia/Lymphoma | ~0.5 - 2.5 | [1][2] |
| K562 | Chronic Myelogenous Leukemia (CML) | 1.8 | [1] |
| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | ~1.0 - 5.0 | [5] |
| Normal CD34+ Precursors | Non-cancerous Hematopoietic Cells | ~5.0 - 10.0 | [1][2] |
| Dermal Fibroblasts | Non-cancerous Stromal Cells | ~5.0 - 10.0 | [1][2] |
| Endothelial Cells | Non-cancerous Vascular Cells | ~5.0 - 10.0 | [1][2] |
Table 2: Effective Concentrations in Mechanistic Studies
These concentrations have been documented to produce specific molecular effects in vitro.
| Concentration | Cell Line(s) | Observed Effect | Citation |
| 5 µM | CML Cells | Rapid downregulation of wild-type and T315I mutant Bcr/Abl protein. | [1] |
| 1 - 5 µM | PANC-1, BxPC-3 | Induces degradation of endogenous WT1 protein. | [5] |
| 0.6 - 20 µM | Human & Canine Bladder Cancer | Dose-dependent inhibition of proliferation and induction of apoptosis. | [7] |
Key Experimental Protocols
Reproducible evaluation of this compound's activity relies on standardized assays. The following sections detail common protocols used in its characterization.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is indicative of metabolic activity and cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.08-20 µM) and a vehicle control (e.g., DMSO).[1][7]
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[1][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1][7]
-
Lysis and Solubilization: Add 80-100 µL of lysis buffer (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7) to each well to lyse the cells and dissolve the formazan crystals.[1][7] Incubate for at least 6 hours or overnight.
-
Measurement: Determine the optical density (absorbance) of each sample at 570 nm using a microplate reader.[1][7]
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^5 cells/mL) in appropriate culture plates and treat with desired concentrations of this compound for 24 hours.[7]
-
Cell Collection: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells immediately by flow cytometry.[7]
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Transplant human tumor cells (e.g., K562) subcutaneously or orthotopically into immunocompromised mice (e.g., Swiss Nu/Nu).[1]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer this compound via a suitable route, such as intraperitoneal injection. A typical regimen is ~40 mg/kg every other day.[1]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Pharmacology of Degrasyn (WP1130): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Degrasyn, also known as WP1130, is a small molecule inhibitor with significant potential in oncology. Initially identified through screens for Janus-activated kinase (JAK) pathway inhibitors, its primary mechanism of action has been elucidated as the inhibition of several deubiquitinating enzymes (DUBs). This activity leads to the accumulation of polyubiquitinated proteins, triggering downstream signaling cascades that induce apoptosis and suppress tumor growth. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. As of this review, no clinical trials for this compound have been reported.
Mechanism of Action
This compound functions as a cell-permeable, partly selective deubiquitinase (DUB) inhibitor.[1][2] It directly targets and inhibits the activity of several DUBs, including USP5, UCH-L1, USP9x, USP14, and UCH37.[1][3][4] This inhibition leads to the accumulation of polyubiquitinated proteins, which subsequently form juxtanuclear aggresomes.[1][5] This process occurs without direct inhibition of the 20S proteasome.[1][3] The accumulation of ubiquitinated proteins disrupts cellular homeostasis and activates apoptotic pathways.
Key Signaling Pathways Affected
This compound's anti-cancer effects are mediated through its impact on several critical signaling pathways:
-
Bcr-Abl Pathway: In Chronic Myelogenous Leukemia (CML) cells, this compound rapidly down-regulates both wild-type and T315I mutant Bcr-Abl protein.[3][4] This effect is independent of bcr-abl gene expression and is not affected by mutations that confer resistance to imatinib.[4][6] The downregulation of Bcr-Abl leads to decreased phosphorylation of its downstream targets, such as STAT5, and induces apoptosis in CML cells.[6][7]
-
JAK/STAT Pathway: this compound was initially identified as an inhibitor of the JAK/STAT pathway.[2] It induces the downregulation of JAK2 protein, which in turn inhibits the phosphorylation and activation of STAT3.[8] This disruption of JAK/STAT signaling contributes to its anti-proliferative and pro-apoptotic effects.
-
p53 and Mcl-1 Regulation: By inhibiting USP5 and USP9x, this compound leads to the upregulation of the pro-apoptotic protein p53 and the downregulation of the anti-apoptotic protein Mcl-1.[1][9] This modulation of key apoptosis regulators is a critical component of its tumor-suppressive activity.
-
USP5-WT1-E-cadherin Pathway: In pancreatic ductal adenocarcinoma, this compound has been shown to suppress metastasis by targeting the USP5-WT1-E-cadherin signaling pathway.[10]
Signaling Pathway of this compound's Action
Caption: this compound inhibits multiple DUBs, leading to polyubiquitination and degradation of oncoproteins, ultimately inducing apoptosis.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference(s) |
| K562 | Chronic Myelogenous Leukemia | ~2.4 | 72 | [4] |
| BV173 | Chronic Myelogenous Leukemia | ~1.8 | Not Specified | [4] |
| Myeloid/Lymphoid Tumor Cells | Various Hematological Malignancies | ~0.5 - 2.5 | Not Specified | [3][4] |
| A375 | Melanoma | ~1.7 | 72 | [4] |
| MM1.S | Multiple Myeloma | ~1.2 | 72 | [4] |
| U-266 | Multiple Myeloma | ~1.3 | 24 - 72 | [4] |
| Normal CD34+ Cells | Normal Hematopoietic Precursors | ~5 - 10 | Not Specified | [3][4] |
| Dermal Fibroblasts | Normal Cells | ~5 - 10 | Not Specified | [3] |
| Endothelial Cells | Normal Cells | ~5 - 10 | Not Specified | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |
| Nude Mice | K562 (CML) Xenograft | 30 mg/kg, i.p., every other day for 9 days | Suppressed tumor growth comparable to imatinib | [4][6] |
| Nude Mice | BaF/3 (Wild-type Bcr-Abl) Xenograft | 30 mg/kg, i.p., every other day for 9 days | Inhibited tumor growth | [3] |
| Nude Mice | BaF/3 (T315I Bcr-Abl) Xenograft | 30 mg/kg, i.p., every other day for 9 days | Inhibited tumor growth | [3] |
| Nude Mice | A375 (Melanoma) Xenograft | Not Specified | Potent inhibitory activity | [3] |
| SCID Mice | Mantle Cell Lymphoma Xenograft | 20 mg/kg, i.p. | Modest prolongation of survival | [2] |
| Nude Mice | PANC-1 (Pancreatic) Xenograft | Not Specified | Significantly smaller tumors and reduced growth | [10] |
| Nude Mice | ST88-14 (MPNST) Xenograft | 12.5 and 25 mg/kg, i.p., 3 times/week for 4 weeks | Significant tumor growth reduction at 25 mg/kg | [11] |
Detailed Experimental Protocols
The following protocols are compiled from various preclinical studies of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cell viability.[3]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (WP1130) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for an additional 4-6 hours at 37°C, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A stepwise workflow for determining cell viability using the MTT assay after this compound treatment.
Western Blotting for Bcr-Abl Degradation
This protocol is used to visualize the effect of this compound on Bcr-Abl protein levels.[6]
Materials:
-
CML cell lines (e.g., K562, BV173)
-
This compound (WP1130)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Abl, anti-phospho-Stat5, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CML cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with lysis buffer on ice.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and treatment of a xenograft model to evaluate the in vivo efficacy of this compound.[4][6]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection (e.g., K562)
-
Matrigel (optional)
-
This compound (WP1130) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., every other day).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Logical Flow of In Vivo Xenograft Study
Caption: A logical progression of steps for conducting an in vivo xenograft study to assess this compound's efficacy.
Conclusion and Future Directions
This compound (WP1130) is a potent deubiquitinase inhibitor with demonstrated preclinical anti-cancer activity across a range of hematological and solid tumors. Its unique mechanism of action, which involves the induction of proteotoxic stress and the modulation of key survival and apoptotic pathways, makes it a promising candidate for further development. The ability of this compound to overcome resistance to existing targeted therapies, such as imatinib, highlights its potential clinical utility.
To date, there is no publicly available information on clinical trials involving this compound. Future research should focus on comprehensive IND-enabling studies to assess its safety and pharmacokinetic profile in preparation for human clinical trials. Further investigation into biomarkers that predict sensitivity to this compound could also aid in patient selection and the design of future clinical studies. The combination of this compound with other anti-cancer agents is another promising avenue for exploration.
References
- 1. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activation of a novel Bcr/Abl destruction pathway by WP1130 induces apoptosis of chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Initial Studies on the Therapeutic Potential of Degrasyn (WP1130): A Technical Guide
Abstract: Degrasyn, also known as WP1130, is a small molecule compound initially investigated as a Janus-activated kinase (JAK)/signal transducer and activator of transcription (STAT) pathway inhibitor. Subsequent research has revealed its primary mechanism of action as a potent, cell-permeable deubiquitinase (DUB) inhibitor. By targeting multiple DUBs, including USP5, USP9x, USP14, UCH-L1, and UCH37, this compound triggers the accumulation of polyubiquitinated proteins, leading to their degradation and inducing apoptosis in various cancer cell lines.[1][2][3] Initial preclinical studies have demonstrated its therapeutic potential in hematological malignancies such as Chronic Myelogenous Leukemia (CML) and Mantle Cell Lymphoma (MCL), as well as solid tumors like Pancreatic Ductal Adenocarcinoma (PDAC) and Bladder Cancer.[2][4][5][6] Notably, its efficacy against mutated oncoproteins, such as the T315I mutant of Bcr-Abl, highlights its potential to overcome common mechanisms of drug resistance.[1][2] This document provides a technical overview of the foundational research on this compound, detailing its mechanism, preclinical efficacy, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action: Deubiquitinase Inhibition
This compound functions as a partly selective DUB inhibitor, which alters the ubiquitin-proteasome system.[1] Unlike proteasome inhibitors, this compound does not affect the 20S proteasome's activity.[1][7] Instead, it inhibits the function of specific DUBs responsible for removing ubiquitin chains from target proteins. This inhibition leads to a rapid and marked accumulation of polyubiquitinated (both K48- and K63-linked) proteins.[1][7] This accumulation results in the formation of juxtanuclear aggresomes and subsequent proteasomal-dependent degradation of key oncogenic proteins, ultimately leading to cell cycle arrest and apoptosis.[1][7][8]
Key Signaling Pathways and Therapeutic Applications
This compound's broad DUB inhibitory profile allows it to impact multiple oncogenic signaling pathways, making it a candidate for treating various cancers.
Chronic Myelogenous Leukemia (CML)
In CML cells, this compound specifically and rapidly down-regulates the Bcr-Abl oncoprotein.[2] A key advantage is that its mechanism is not impeded by mutations that confer resistance to tyrosine kinase inhibitors like imatinib.[2] this compound is effective against both wild-type and the highly resistant T315I mutant Bcr-Abl, inducing its degradation and promoting apoptosis in CML cells.[1][2] This activity is associated with a reduction in the phosphorylation of downstream effectors like STAT5.[9]
Pancreatic Ductal Adenocarcinoma (PDAC)
Studies in PDAC have shown that high expression of USP5 and Wilms' tumour-1 (WT1) is associated with tumor metastasis.[4] this compound targets this axis by inhibiting USP5, which normally deubiquitinates and stabilizes the WT1 oncoprotein.[4][10] By inhibiting USP5, this compound enhances the ubiquitination and subsequent proteasomal degradation of WT1.[10] This leads to the up-regulation of E-cadherin, a key protein in cell adhesion, thereby suppressing cancer cell migration, invasion, and metastasis.[4][10]
Other Malignancies
-
Mantle Cell Lymphoma (MCL): this compound has been shown to inhibit the JAK/STAT and NF-κB signaling pathways in MCL cells and potentiates the anti-tumor effects of the proteasome inhibitor bortezomib.[6]
-
Multiple Myeloma: this compound induces the rapid, proteasomal-dependent degradation of the c-Myc oncoprotein, correlating with tumor growth inhibition.[1][11]
-
Bladder Cancer: this compound inhibits the proliferation of human and canine bladder cancer cell lines in a concentration- and time-dependent manner, proving more potent than non-selective DUB inhibitors at lower concentrations.[5][12]
Preclinical Efficacy: Quantitative Data
This compound demonstrates selective cytotoxicity, being more effective in tumor cells compared to normal, non-transformed cells.[1][2] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from initial studies are summarized below.
| Cell Type / Cancer Model | Cell Line(s) | IC50 / EC50 Value (µM) | Duration | Reference(s) |
| Myeloid & Lymphoid Tumor Cells | Various | ~0.5 - 2.5 | 72h | [1][2] |
| Chronic Myelogenous Leukemia | K562 | 1.8 | 72h | [1] |
| Mantle Cell Lymphoma | Mino, DB, Z-138, JMP-1 | ~1.0 | 48h | [13] |
| Human Bladder Cancer | T24 | 2.98 | 48h | [14] |
| Canine Bladder Cancer | K9TCC-PU-NK | 6.94 | 48h | [14] |
| Canine Bladder Cancer | RDSVS-TCC1 | 4.67 | 48h | [14] |
| Normal Human Cells (Various) | CD34+ precursors, fibroblasts, endothelial | ~5.0 - 10.0 | 72h | [1][2] |
| Non-tumorigenic Urothelial Cells | SV-HUC-1 | 6.98 | 48h | [14] |
Key Experimental Methodologies
The therapeutic potential of this compound was assessed using a range of standard preclinical assays.
Cell Proliferation and Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound (e.g., 0.08-10 µM) or vehicle control (DMSO).[1]
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[1][14]
-
Following incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[1][14]
-
Cells are lysed using a lysis buffer (e.g., 20% SDS in 50% N, N-dimethylformamide) to dissolve the formazan crystals.[1]
-
The optical density of each sample is measured using a spectrophotometric plate reader at a wavelength of 570 nm.[1]
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cells are seeded at a density of approximately 1 x 10⁵ cells/mL and treated with various concentrations of this compound for a set time (e.g., 24 hours).[14]
-
After incubation, both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC for 10 minutes at room temperature in the dark.[14]
-
Propidium Iodide (PI) is added immediately before analysis.
-
Samples are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+).[5][14]
-
In Vivo Xenograft Models
To assess anti-tumor activity in a physiological context, human tumor cells are implanted in immunocompromised mice.
-
Protocol:
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.[13]
-
Tumor Implantation: Human cancer cells (e.g., MCL or PDAC cells) are injected subcutaneously or orthotopically.[4][10][13]
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control. Dosing regimens have included intraperitoneal (i.p.) injections of 20 mg/kg or 40 mg/kg, often administered every other day.[3][13]
-
Conclusion
Initial studies on this compound (WP1130) have established it as a novel deubiquitinase inhibitor with significant therapeutic potential against a range of cancers. Its unique mechanism of inducing the degradation of key oncoproteins, including those with resistance-conferring mutations, provides a strong rationale for its continued development. The preclinical data show potent anti-proliferative and pro-apoptotic activity in vitro and tumor growth inhibition in vivo. These foundational findings underscore the promise of targeting DUBs as a viable strategy in oncology and position this compound as a lead compound for further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer-In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Degrasyn (WP1130) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn (also known as WP1130) is a cell-permeable small molecule that functions as a potent, partially selective deubiquitinase (DUB) inhibitor.[1][2][3] It has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound (WP1130) in cell culture experiments to study its effects on cell viability, protein stability, and ubiquitination.
Mechanism of Action: WP1130 exerts its biological effects by inhibiting the activity of several deubiquitinases, including USP5, USP9x, USP14, and UCH37.[1][4] This inhibition leads to the accumulation of polyubiquitinated proteins (both K48- and K63-linked), which are not efficiently cleared by the proteasome, as WP1130 does not directly inhibit 20S proteasome activity.[4] The accumulation of these ubiquitinated proteins can trigger the formation of juxtanuclear aggresomes and induce apoptosis.[4] WP1130 has been shown to downregulate anti-apoptotic proteins like MCL-1 and Bcr-Abl, and upregulate pro-apoptotic proteins such as p53.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound (WP1130) in Various Cancer Cell Lines
| Cell Line Type | Cell Line Name | Assay Type | IC50 / EC50 | Incubation Time | Reference |
| Mantle Cell Lymphoma | Mino | Cytotoxicity | ~0.8 µM | 72 hrs | [2] |
| Multiple Myeloma | MM.1S | Cytotoxicity | ~1.2 µM | 72 hrs | [2] |
| Multiple Myeloma | MM1 | Antitumor | ~1.0 µM | 24 to 72 hrs | [2] |
| Myeloid/Lymphoid Tumor Cells | Various | Apoptosis Induction | ~0.5-2.5 µM | Not Specified | [2] |
| Normal CD34+ Hematopoietic Precursors | N/A | Apoptosis Induction | ~5-10 µM | Not Specified | [2] |
| Dermal Fibroblasts/Endothelial Cells | N/A | Apoptosis Induction | ~5-10 µM | Not Specified | [2] |
Table 2: Recommended Working Concentrations and Incubation Times for Key Experiments
| Experiment | Cell Line(s) | WP1130 Concentration | Incubation Time | Observed Effect | Reference |
| Induction of Apoptosis | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 4 - 8 hrs | Cleaved PARP detection | [4] |
| Protein Ubiquitination | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 1 - 4 hrs | Accumulation of ubiquitinated proteins | [4] |
| DUB Activity Inhibition | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 4 hrs | ~50% reduction in DUB activity | [4] |
| p53 and MCL-1 Modulation | Mantle Cell Lymphoma (Z138) | 5 µmol/L | 4 hrs | Increased p53 ubiquitination, decreased MCL-1 | [4] |
Experimental Protocols
Preparation of this compound (WP1130) Stock Solution
Materials:
-
This compound (WP1130) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound (WP1130) (Molecular Weight: 384.25 g/mol ) in 1 mL of DMSO.
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[5]
Note: For in vivo studies, different solvent preparations may be required. One example includes a mixture of DMSO, PEG300, Tween80, and saline.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for determining the inhibitory concentration (IC50) of WP1130 on cancer cell lines.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (WP1130) stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7 or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells. Ensure cell viability is >90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of WP1130 from the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.08 to 10 µM.[2][3]
-
Include a vehicle control (DMSO) at the same concentration as in the highest WP1130 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared WP1130 dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.[6]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the WP1130 concentration to determine the IC50 value.
-
Analysis of Protein Levels by Western Blotting
This protocol is designed to assess the effect of WP1130 on the expression levels of target proteins such as p53, MCL-1, and cleaved PARP.
Materials:
-
6-well or 10 cm cell culture plates
-
Cell line of interest
-
Complete culture medium
-
WP1130 stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MCL-1, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of WP1130 (e.g., 5 µM) or vehicle control (DMSO) for the specified time (e.g., 4 hours).[4]
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like actin or GAPDH to ensure equal protein loading.
-
Immunoprecipitation of Ubiquitinated Proteins
This protocol is for assessing the effect of WP1130 on the ubiquitination of a specific protein of interest.
Materials:
-
Cell line of interest
-
WP1130 stock solution
-
Proteasome inhibitor (e.g., MG132) - optional, for positive control
-
Lysis buffer for immunoprecipitation (e.g., Triton-based buffer with protease inhibitors and a DUB inhibitor like NEM)
-
Primary antibody against the protein of interest
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with WP1130 (e.g., 5 µM for 4 hours) as described in the Western Blotting protocol.[4] A positive control can be cells treated with a proteasome inhibitor like MG132.
-
Lyse the cells in immunoprecipitation lysis buffer. To preserve ubiquitinated proteins, it is crucial to include a DUB inhibitor such as N-ethylmaleimide (NEM) in the lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
-
Incubate a portion of the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A high-molecular-weight smear will be indicative of polyubiquitination.
-
Mandatory Visualizations
Signaling Pathway of this compound (WP1130)
Caption: Signaling pathway of this compound (WP1130) leading to apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Workflow for Western Blotting
Caption: Workflow for analyzing protein expression by Western blotting.
References
Application Notes and Protocols for Degrasyn (WP1130) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Degrasyn (also known as WP1130), a potent deubiquitinase (DUB) inhibitor, in various in vitro assays. This compound has demonstrated significant anti-tumor activity in a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of key oncogenic signaling pathways.
Mechanism of Action
This compound is a cell-permeable small molecule that functions as a selective inhibitor of several deubiquitinases, including USP5, UCH-L1, USP9x, USP14, and UCH37.[1][2][3][4] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and apoptosis.[2][5][6] Notably, this compound's mechanism of action does not involve the direct inhibition of the 20S proteasome.[1][5] Its anti-cancer effects are linked to the downregulation of key survival proteins and oncoproteins such as Bcr-Abl, JAK2, c-Myc, and Mcl-1, and the upregulation of pro-apoptotic proteins like p53.[1][3][7][8]
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize effective concentrations from various published studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| Myeloid and Lymphoid Tumor Cells | Leukemia/Lymphoma | Not Specified | ~0.5 - 2.5 | [1] |
| Mino | Mantle Cell Lymphoma | 72 hours | 0.8 | [1] |
| MM1 | Multiple Myeloma | 24 to 72 hours | 1.0 | [1] |
| MM1S | Multiple Myeloma | 72 hours | 1.2 | [1] |
| Pancreatic Cancer Cell Lines (PANC-1, BxPC-3, Aspc-1, Capan-1) | Pancreatic Ductal Adenocarcinoma | 24 hours | 1 - 5 | [9] |
| A375 | Melanoma | Not Specified | 1.6 | [7] |
| Z138 | Mantle Cell Lymphoma | Not Specified | ~1.2 | [10] |
| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | 48 hours | <1 | [2][11] |
Table 2: Working Concentrations for Specific In Vitro Assays
| Assay Type | Cell Line(s) | Concentration (µM) | Incubation Time | Purpose | Reference |
| DUB Activity Inhibition | Various | 5 | Not Specified | Direct inhibition of USP9x, USP5, USP14, UCH-L1, and UCH37 | [1][3] |
| Cytotoxicity/Viability (MTT Assay) | Various | 0.08 - 10 | 72 hours | Determine cell viability | [1][10] |
| c-Myc Downregulation | MM-1, HeLa, A375 | 5 | 2 hours | Analyze c-Myc protein levels | [7] |
| Bcr/Abl Downregulation | Chronic Myelogenous Leukemia (CML) cells | 5 | 60 minutes | Analyze Bcr/Abl protein levels | [1] |
| Apoptosis Induction | Myeloid and Lymphoid Tumor Cells | ~0.5 - 2.5 | Not Specified | Induce apoptosis | [1][12] |
| Metastasis Inhibition (Transwell Assay) | PANC-1, BxPC-3 | 1 | 24 hours | Assess cell migration and invasion | [9] |
| DUB Labeling Assay | Z138 | Up to 5 | 1 hour | Profile active cellular DUBs | [5] |
| In Vitro DUB Inhibition Assay (Ub-AMC) | Purified DUBs | Varies | 30 minutes | Measure direct DUB inhibition | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used in studies investigating this compound's effect on cancer cell proliferation.[1][10][13]
Materials:
-
This compound (WP1130) stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% N,N-dimethylformamide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to attach overnight.[13]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.08 to 20 µM.[1][13]
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[13]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][10][13]
-
Add 80-100 µL of lysis buffer to each well to dissolve the formazan crystals.[1][10][13]
-
Incubate for at least 6 hours at 37°C, or until the formazan crystals are fully dissolved.[1][10]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is a general guideline for assessing the levels of proteins such as c-Myc, Bcr-Abl, or DUBs following this compound treatment.
Materials:
-
This compound (WP1130) stock solution (in DMSO)
-
6-well plates or larger culture dishes
-
Complete cell culture medium
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Bcr-Abl, anti-USP5, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) for the specified time (e.g., 1, 2, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like actin to normalize protein levels.
In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This fluorogenic assay measures the direct inhibitory effect of this compound on purified DUB enzymes.[5][14]
Materials:
-
Purified recombinant DUB enzymes (e.g., USP5, UCH-L1)
-
This compound (WP1130) stock solution (in DMSO)
-
DUB activity buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
96-well black plates for fluorescence reading
-
Fluorometer
Procedure:
-
Prepare dilutions of this compound in DUB activity buffer.
-
In a 96-well plate, add the purified DUB enzyme to the DUB activity buffer.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells containing the DUB enzyme.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the reaction by adding the Ub-AMC substrate (final concentration typically 500 nM).[5]
-
Immediately measure the release of AMC fluorescence over time using a fluorometer with excitation at ~360-380 nm and emission at ~460-480 nm.
-
Calculate the rate of reaction and determine the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
This compound's Impact on the USP5-WT1-E-cadherin Signaling Pathway in Pancreatic Cancer
This compound has been shown to suppress metastasis in pancreatic ductal adenocarcinoma (PDAC) by targeting the USP5-WT1-E-cadherin signaling axis.[9][15] this compound inhibits USP5, a deubiquitinase that stabilizes the oncoprotein Wilms' tumor 1 (WT1).[9][15] The inhibition of USP5 leads to the ubiquitination and subsequent proteasomal degradation of WT1.[9] Reduced levels of WT1 result in the upregulation of E-cadherin, a key protein in cell adhesion, thereby inhibiting cancer cell metastasis.[15]
Caption: this compound inhibits USP5, leading to WT1 degradation and increased E-cadherin, thus suppressing metastasis.
General Experimental Workflow for Assessing this compound's In Vitro Efficacy
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound in vitro.
Caption: A standard workflow for in vitro evaluation of this compound, from initial screening to functional assays.
This compound-Induced Degradation of Oncoproteins
This compound promotes the degradation of several oncoproteins, including c-Myc and Bcr-Abl, through mechanisms that can be dependent or independent of the proteasome.[7][8][9] For instance, this compound induces the rapid, proteasomal-dependent degradation of c-Myc.[7][8][16]
Caption: this compound inhibits DUBs, promoting oncoprotein degradation and inducing apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound (WP1130) | Deubiquitinase抑制剂 | MCE [medchemexpress.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. WP1130 A cell-permeable tyrphostin compound that acts as a partially selective deubiquitinase (DUB) inhibitor and suppresses JAK-Stat signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Degrasyn (WP1130)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Degrasyn (WP1130) stock solutions for in vitro and in vivo research applications.
Product Information:
This compound (WP1130) is a cell-permeable, second-generation tyrphostin derivative that functions as a potent and partially selective deubiquitinase (DUB) inhibitor.[1][2][3] It has been shown to directly inhibit the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1][2][4] This inhibition leads to the accumulation of polyubiquitinated proteins, which can trigger aggresome formation and induce apoptosis in tumor cells.[1][4][5] WP1130 was initially identified as an inhibitor of the JAK/STAT signaling pathway, where it downregulates the activation of STATs by promoting the degradation of upstream JAK kinases.[1][6] Its ability to downregulate anti-apoptotic proteins such as Bcr-Abl and JAK2 makes it a compound of interest in cancer research, particularly for chronic myelogenous leukemia (CML), melanoma, and glioblastoma.[1][2]
Quantitative Data Summary:
The following table summarizes the key quantitative data for this compound (WP1130).
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₈BrN₃O | [1][3] |
| Molecular Weight | 384.27 g/mol | [1] |
| CAS Number | 856243-80-6 | [1][3] |
| Appearance | Crystalline solid, light yellow | [3] |
| Purity | ≥95% - ≥97% (HPLC) | [3] |
| Solubility in DMSO | >10 mM to 100 mg/mL | [1][7] |
| Solubility in Ethanol | ≥7.23 mg/mL to 50 mg/mL | [1][7] |
| Solubility in Water | Insoluble | [1][7] |
| Storage (Solid) | -20°C for up to 3 years; 2-8°C also cited | [1][7] |
| Storage (Stock Solution) | -20°C for up to 6 months; -80°C for up to 1 year | [7] |
Experimental Protocols
1. Preparation of a 10 mM this compound (WP1130) Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (WP1130) using dimethyl sulfoxide (DMSO) as the solvent.
Materials:
-
This compound (WP1130) powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C, ultrasonic bath
Procedure:
-
Calculate the required mass of WP1130:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.84 mg of WP1130.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 384.27 g/mol = 0.00384 g = 3.84 mg
-
-
Weigh the WP1130 powder:
-
Carefully weigh out the calculated amount of WP1130 powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the tube containing the WP1130 powder. For a 10 mM solution, add 1 mL of DMSO for every 3.84 mg of WP1130.
-
-
Dissolve the compound:
-
Aliquot and Store:
Safety Precautions:
-
This compound (WP1130) is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
2. Dilution of Stock Solution for Cell-Based Assays
This protocol describes the dilution of the 10 mM WP1130 stock solution for use in cell culture experiments. Typical working concentrations for cell-based assays range from 0.5 µM to 10 µM.[7][8]
Materials:
-
10 mM this compound (WP1130) stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM WP1130 stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the concentration of DMSO in the final culture medium (typically ≤ 0.1%), it is advisable to prepare an intermediate dilution.
-
For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium or phosphate-buffered saline (PBS).
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a 5 µM final concentration in 10 mL of medium:
-
Using the 10 mM stock: Add 5 µL of the 10 mM stock to 10 mL of medium.
-
Using a 1 mM intermediate: Add 50 µL of the 1 mM intermediate to 10 mL of medium.
-
-
-
Mix and apply to cells:
-
Gently mix the final working solution and add it to your cell cultures.
-
Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: Workflow for preparing and storing this compound (WP1130) stock solution.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Detecting Degrasyn-Induced Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn (also known as WP1130) is a small molecule inhibitor of deubiquitinating enzymes (DUBs), including USP5, USP9x, USP14, and UCH37.[1][2] By inhibiting these DUBs, this compound promotes the accumulation of polyubiquitinated proteins, leading to their degradation primarily through the proteasome pathway.[1][3][4] This mechanism of action makes this compound a valuable tool for studying protein degradation pathways and a potential therapeutic agent for diseases driven by the overexpression of oncoproteins such as Wilms' tumor 1 (WT1), c-Myc, and Bcr-Abl.[3][5][6] These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify this compound-induced degradation of target proteins.
Mechanism of Action: this compound-Induced Protein Degradation
This compound functions by inhibiting deubiquitinases, which are enzymes responsible for removing ubiquitin chains from proteins, thereby rescuing them from proteasomal degradation. By blocking DUB activity, this compound effectively enhances the ubiquitination status of target proteins, marking them for destruction by the 26S proteasome. This targeted protein degradation offers a promising strategy for downregulating proteins that are difficult to inhibit with traditional small molecule inhibitors.
A key signaling pathway affected by this compound is the USP5-WT1-E-cadherin axis, particularly relevant in pancreatic ductal adenocarcinoma.[5] In this pathway, USP5 normally stabilizes the oncogenic transcription factor WT1 by deubiquitinating it. Inhibition of USP5 by this compound leads to the ubiquitination and subsequent degradation of WT1, resulting in the upregulation of E-cadherin and suppression of metastasis.[5]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the degradation of various target proteins as determined by Western blot analysis from published studies.
Table 1: this compound-Induced Degradation of c-Myc
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Percent c-Myc Degradation (%) | Reference |
| 1 | 1 | MM-1 | ~50 | [7] |
| 2.5 | 1 | MM-1 | ~75 | [7] |
| 5 | 1 | MM-1 | >90 | [7] |
| 5 | 2 | A375 | ~50 | [8] |
| 10 | 2 | A375 | >75 | [8] |
Table 2: this compound (WP1130)-Induced Degradation of Mutant p53
| This compound (WP1130) Concentration (µM) | Treatment Time (hours) | Cell Line | Mutant p53 | Percent Protein Degradation (%) | Reference |
| 5 | 9 | SK-BR-3 | R175H | ~50 | [9] |
| 10 | 9 | SK-BR-3 | R175H | ~70 | [9] |
| 20 | 9 | SK-BR-3 | R175H | >80 | [9] |
| 5 | 9 | C-33A | R273C | ~40 | [9] |
| 10 | 9 | C-33A | R273C | ~60 | [9] |
| 20 | 9 | C-33A | R273C | >75 | [9] |
Experimental Protocols
Protocol 1: Western Blot for Detecting this compound-Induced Protein Degradation
This protocol provides a comprehensive procedure for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect the degradation of a target protein.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (WP1130)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 1, 2, 4, 8 hours).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target protein to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: In Vivo Ubiquitination Assay
This protocol is designed to detect the increase in ubiquitination of a target protein following this compound treatment.
Materials:
-
All materials from Protocol 1
-
MG132 (proteasome inhibitor)
-
Lysis buffer for immunoprecipitation (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors and N-ethylmaleimide to inhibit DUBs)
-
Antibody for immunoprecipitation (against the target protein or a tag)
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin
-
Elution buffer (e.g., low pH glycine buffer or SDS-containing buffer)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
In a parallel set of experiments, pre-treat cells with the proteasome inhibitor MG132 (e.g., 10-20 µM) for 1-2 hours before adding this compound to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis for Immunoprecipitation:
-
Lyse the cells using the immunoprecipitation lysis buffer.
-
Proceed with protein quantification as in Protocol 1.
-
-
Immunoprecipitation:
-
Incubate a normalized amount of protein lysate (e.g., 500-1000 µg) with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1.
-
Probe one membrane with the antibody against the target protein to confirm successful immunoprecipitation.
-
Probe a second, identical membrane with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Application Notes: Measuring Degrasyn Cytotoxicity using the MTT Assay
Introduction
Degrasyn (also known as WP1130) is a small molecule inhibitor with significant anti-tumor properties. It functions primarily as a selective deubiquitinase (DUB) inhibitor, targeting enzymes such as USP5, UCH-L1, USP9x, USP14, and UCH37.[1][2][3] This inhibition leads to the accumulation of polyubiquitinated proteins and can trigger apoptosis and block autophagy in cancer cells.[1] this compound has been shown to down-regulate key survival proteins like Bcr-Abl and JAK2, making it a compound of interest for various hematological malignancies and solid tumors.[1][2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7][8] This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[5][6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[5][6] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[5][6] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Experimental Protocols
Materials and Reagents
-
This compound (WP1130)
-
Cancer cell line of interest (e.g., K562 for CML, T24 for bladder cancer)[9]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[5]
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest exponentially growing cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cells in a complete culture medium to the desired seeding density. This should be optimized for each cell line but is typically between 5 x 10³ and 1 x 10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach (for adherent cells) and resume exponential growth.
Day 2: Cell Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells containing cells treated with medium and the highest concentration of DMSO used in the dilutions (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
Day 4/5: MTT Assay
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, including the background control wells.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.
-
After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Data Presentation and Analysis
The raw absorbance values should be corrected by subtracting the average absorbance of the medium-only background wells. The percentage of cell viability is then calculated relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The results can be presented in a table and used to generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be determined from this curve.[10]
Table 1: Example Data for this compound Cytotoxicity in K562 Cells (48h Treatment)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 0.5 | 0.987 | 0.062 | 78.7% |
| 1.0 | 0.752 | 0.051 | 59.9% |
| 2.5 | 0.439 | 0.033 | 35.0% |
| 5.0 | 0.213 | 0.021 | 17.0% |
| 10.0 | 0.101 | 0.015 | 8.1% |
This compound's Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on the inhibition of deubiquitinating enzymes (DUBs).[1] This leads to the accumulation of ubiquitinated proteins, including key oncoproteins, targeting them for proteasomal degradation or altering their cellular localization and function.
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Cytotoxicity Test Analysis and Interpretation - Zist Yar Sanat Iranian [zys-group.ir]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after Degrasyn Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn (also known as WP1130) is a small molecule inhibitor of deubiquitinating enzymes (DUBs), including USP9x, USP5, USP14, and UCH37.[1][2] By inhibiting these DUBs, this compound disrupts cellular homeostasis, leading to the accumulation of polyubiquitinated proteins and subsequent degradation of key oncogenic proteins such as c-Myc and Bcr-Abl. This process ultimately triggers programmed cell death, or apoptosis, in various cancer cell lines.[1][2] These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.
-
Annexin V: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells.[3][4]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][5]
By using both stains, flow cytometry can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of glioblastoma and mantle cell lymphoma cell lines treated with this compound for 24 hours.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in U87MG Glioblastoma Cells
| This compound (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Necrotic (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 1 | 85.6 ± 2.1 | 8.3 ± 1.2 | 3.5 ± 0.6 | 2.6 ± 0.4 |
| 2.5 | 65.4 ± 3.5 | 18.7 ± 2.5 | 10.1 ± 1.8 | 5.8 ± 0.9 |
| 5 | 40.1 ± 4.2 | 35.2 ± 3.8 | 18.5 ± 2.1 | 6.2 ± 1.1 |
Table 2: Time-Dependent Induction of Apoptosis by 5 µM this compound in JeKo-1 Mantle Cell Lymphoma Cells
| Treatment Time (hours) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Necrotic (%) |
| 0 (Control) | 96.1 ± 1.2 | 1.8 ± 0.4 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| 6 | 82.3 ± 2.8 | 10.5 ± 1.5 | 4.2 ± 0.7 | 3.0 ± 0.5 |
| 12 | 60.7 ± 3.9 | 25.1 ± 2.9 | 10.8 ± 1.3 | 3.4 ± 0.6 |
| 24 | 35.4 ± 4.5 | 40.3 ± 3.7 | 20.1 ± 2.4 | 4.2 ± 0.8 |
Experimental Protocols
Materials and Reagents
-
This compound (WP1130)
-
Cancer cell line of interest (e.g., U87MG glioblastoma, JeKo-1 mantle cell lymphoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or culture flasks
Experimental Procedure
-
Cell Seeding:
-
For adherent cells, seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
For suspension cells, seed 2 x 10^5 cells per mL in a culture flask or 96-well plate.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Washing:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V-PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Visualizations
Caption: this compound's mechanism of inducing apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Gating strategy for flow cytometry data analysis.
References
- 1. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of deubiquitinases primes glioblastoma cells to apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Degrasyn in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn (also known as WP1130) is a cell-permeable small molecule that functions as a deubiquitinase (DUB) inhibitor. It has been shown to target several DUBs, including USP5, USP9x, USP14, and UCH37.[1] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated proteins, ultimately inducing apoptosis and downregulating key oncoproteins such as Bcr-Abl, JAK2, c-Myc, and WT1.[1][2][3] These characteristics make this compound a compelling candidate for preclinical anticancer research. This document provides detailed application notes and protocols for designing and executing in vivo experiments using this compound in various mouse models of cancer.
Mechanism of Action: this compound Signaling Pathways
This compound exerts its anticancer effects by inhibiting deubiquitinases, which leads to the degradation of key oncogenic proteins. Below are diagrams illustrating the signaling pathways affected by this compound.
References
Application of Degrasyn in Pancreatic Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Degrasyn (also known as WP1130), a deubiquitinase (DUB) inhibitor, in pancreatic cancer cell line research. This compound has demonstrated significant anti-cancer activity by targeting specific signaling pathways crucial for pancreatic tumor progression.
I. Mechanism of Action
This compound functions as a cell-permeable DUB inhibitor, targeting several deubiquitinating enzymes, including USP5, USP9x, and USP14.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), its primary mechanism involves the inhibition of USP5.[3] This inhibition leads to the enhanced ubiquitination and subsequent proteasomal degradation of Wilms' tumor 1 (WT1), an oncogenic protein overexpressed in pancreatic cancer.[1][3] The degradation of WT1 results in the upregulation of E-cadherin, a key protein in cell adhesion, thereby suppressing metastasis.[1][3] This signaling cascade is referred to as the USP5-WT1-E-cadherin pathway.[1][3] Beyond this pathway, this compound has also been noted to induce the degradation of other oncoproteins like c-Myc and BCR-ABL in other cancer types.[1][4]
Signaling Pathway Diagram
Caption: this compound inhibits USP5, leading to WT1 degradation and E-cadherin upregulation.
II. Quantitative Data
The anti-cancer effects of this compound have been quantified in various pancreatic cancer cell lines. The 50% inhibitory concentration (IC50) for cell growth after 24 hours of treatment is summarized below.
| Cell Line | IC50 (µM) | Notes |
| PANC-1 | ~1-5 | More sensitive to this compound's anti-growth activity.[1] |
| BxPC-3 | ~1-5 | More sensitive to this compound's anti-growth activity.[1] |
| AsPC-1 | ~1-5 | Less sensitive compared to PANC-1 and BxPC-3.[1] |
| Capan-1 | ~1-5 | Less sensitive compared to PANC-1 and BxPC-3.[1] |
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.
A. Cell Culture
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3) should be cultured in appropriate media, such as RPMI 1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
B. Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects on pancreatic cancer cells.
C. Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of this compound on cell proliferation.
Materials:
-
96-well plates
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound (WP1130)
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
Lysis buffer (e.g., 20% SDS in 50% DMF) or DMSO
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[5]
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 0.6, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, or 72 hours.[5] Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Add 80-100 µL of lysis buffer to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
D. Western Blotting
This technique is used to detect changes in protein levels (e.g., WT1, E-cadherin) following this compound treatment.
Materials:
-
Pancreatic cancer cells
-
This compound
-
MG132 (proteasome inhibitor, optional)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-WT1, anti-E-cadherin, anti-ubiquitin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat pancreatic cancer cells (e.g., PANC-1, BxPC-3) with desired concentrations of this compound (e.g., 1.0 µM and 5.0 µM) for 24 hours.[1] To confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor like MG132 before adding this compound.[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
E. Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the ubiquitination of a target protein like WT1.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer for Co-IP
-
Primary antibody for immunoprecipitation (e.g., anti-WT1)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Treat pancreatic cancer cells with this compound to induce ubiquitination of the target protein.[1]
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WT1) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated WT1.[1]
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Degrasyn in Mantle Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Degrasyn, a novel small-molecule inhibitor, in preclinical mantle cell lymphoma (MCL) research. The information presented is based on published studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly in combination with the proteasome inhibitor bortezomib.
Introduction to this compound in Mantle Cell Lymphoma
Mantle cell lymphoma is an aggressive B-cell non-Hodgkin lymphoma characterized by poor responses to conventional chemotherapy and a high relapse rate. A key area of MCL research is the identification of novel therapeutic agents that can target the dysregulated signaling pathways driving its pathogenesis. This compound has emerged as a promising candidate due to its ability to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-κB (NF-κB) pathways, both of which are constitutively active in MCL cells and contribute to their proliferation and survival.[1][2] Preclinical studies have demonstrated that this compound exhibits synergistic antitumor effects when combined with bortezomib, a proteasome inhibitor approved for MCL treatment.[1][2]
Mechanism of Action
This compound exerts its antitumor activity in MCL by targeting multiple key signaling molecules. It has been shown to down-regulate the activation of phosphorylated STAT3 (pSTAT3) and inhibit the constitutive activity of NF-κB.[1] This dual inhibition leads to the downstream suppression of several critical proteins involved in cell cycle progression and apoptosis regulation, including:
-
c-Myc: A potent oncoprotein that drives cell proliferation.
-
Cyclin D1: A key regulator of the G1-S phase transition in the cell cycle and a hallmark of MCL.
-
Bcl-2: An anti-apoptotic protein that promotes cell survival.
Concurrently, this compound treatment, particularly in combination with bortezomib, leads to the upregulation of the pro-apoptotic protein Bax.[1] This multi-pronged attack on critical survival pathways culminates in synergistic growth inhibition and the induction of apoptosis in MCL cells.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in MCL cell lines.
Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma Cell Lines
| Cell Line | Treatment | Concentration | Time (hours) | Effect | Reference |
| Mino (Typical MCL) | This compound | 1 µM | 48 | 5% apoptosis | [1] |
| Mino (Typical MCL) | Bortezomib | 10 nM | 48 | ~15% apoptosis | [1] |
| Mino (Typical MCL) | This compound + Bortezomib | 1 µM + 10 nM | 48 | >50% apoptosis | [1] |
| Z-138 (Blastoid Variant MCL) | This compound + Bortezomib | 1 µM + 10 nM | 48 | >50% apoptosis | [1] |
| Mino (Typical MCL) | This compound + Bortezomib | 1 µM + 10 nM | 72 | Significant growth inhibition | [1] |
| Z-138 (Blastoid Variant MCL) | This compound + Bortezomib | 1 µM + 10 nM | 72 | Significant growth inhibition | [1] |
Note: Specific IC50 values for this compound alone in MCL cell lines were not available in the reviewed literature. The provided data focuses on the synergistic effects with bortezomib.
Table 2: In Vivo Efficacy of this compound and Bortezomib Combination Therapy in an MCL Xenograft Model
| Animal Model | Treatment Group | Dosing Regimen | Outcome | Reference |
| SCID Mice with Mino Cell Xenografts | Vehicle Control | - | Tumor progression | [1] |
| SCID Mice with Mino Cell Xenografts | Bortezomib alone | 0.25 mg/kg, twice weekly | Delayed tumor development | [1] |
| SCID Mice with Mino Cell Xenografts | This compound alone | 20 mg/kg, twice weekly | Delayed tumor development | [1] |
| SCID Mice with Mino Cell Xenografts | Bortezomib + this compound | 0.25 mg/kg + 20 mg/kg, twice weekly | Synergistic prevention of tumor development and prolonged survival | [1] |
Note: Specific tumor volume measurements and detailed survival curve data were not available in the reviewed literature.
Mandatory Visualizations
Caption: this compound signaling pathway in MCL.
Caption: Experimental workflow for this compound research.
Experimental Protocols
Cell Culture
MCL cell lines (e.g., Mino, Z-138, Jeko-1, Granta-519) should be cultured in RPMI-1640 medium supplemented with 10-15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCL cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, bortezomib, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MCL cells in 6-well plates and treat with this compound, bortezomib, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment, lyse the MCL cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies and dilutions:
-
Phospho-STAT3 (Tyr705): 1:1000
-
STAT3: 1:1000
-
NF-κB p65: 1:1000
-
c-Myc: 1:1000
-
Cyclin D1: 1:1000
-
Bcl-2: 1:1000
-
Bax: 1:1000
-
GAPDH (loading control): 1:5000
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Model: Use 6-8 week old severe combined immunodeficient (SCID) mice.
-
Cell Inoculation: Subcutaneously inject 5 x 10^6 Mino cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle, this compound alone, bortezomib alone, and combination). Administer treatments via intraperitoneal injection twice weekly.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or if signs of distress are observed. Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound, especially in combination with bortezomib, represents a promising therapeutic strategy for mantle cell lymphoma. The provided application notes and protocols offer a framework for researchers to further investigate its efficacy and mechanism of action. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data.
References
- 1. This compound potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potentiates the antitumor effects of bortezomib in mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Degrasyn's Potential in Bladder Cancer: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Degrasyn (also known as WP1130), a deubiquitinase (DUB) inhibitor, on bladder cancer in vitro models. This compound has emerged as a promising agent, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical studies. These notes are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound in bladder cancer.
Mechanism of Action
This compound functions as a selective inhibitor of several deubiquitinases, including USP5, USP9x, and USP14.[1][2] By inhibiting these enzymes, this compound leads to an accumulation of polyubiquitinated proteins, triggering cellular stress and ultimately leading to apoptosis.[1][3] In bladder cancer cells, this compound has been shown to induce caspase-dependent apoptosis and trigger DNA damage.[4][5] Its selective inhibition of USPs appears to be more effective at reducing bladder cancer cell proliferation and inducing apoptosis compared to non-selective DUB inhibitors.[5][6] One of the key pathways affected by this compound is the p53 pathway, with evidence suggesting a p53-dependent mechanism of action related to DNA damage.[4] Additionally, the USP5-WT1-E-cadherin signaling pathway has been implicated in the anti-cancer activity of this compound in other cancer types, suggesting a potential avenue for investigation in bladder cancer.[3][7]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various bladder cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
Table 1: IC50 Values of this compound in Human and Canine Bladder Cancer Cell Lines [4]
| Cell Line | Type | 24h (µM) | 48h (µM) | 72h (µM) |
| T24 | Human Urothelial Grade III BC | 2.33 ± 0.15 | 1.89 ± 0.08 | 1.77 ± 0.09 |
| SV-HUC-1 | Human Non-tumorigenic Urothelial | 3.07 ± 0.21 | 2.45 ± 0.11 | 2.31 ± 0.16 |
| K9TCC-PU-NK | Canine Invasive Grade III Urothelial BC | 4.12 ± 0.28 | 3.11 ± 0.19 | 2.98 ± 0.22 |
| RDSVS-TCC1 | Canine Invasive Grade III Urothelial BC | 3.89 ± 0.25 | 2.97 ± 0.17 | 2.81 ± 0.19 |
Data presented as mean ± standard deviation.
Table 2: IC50 Value of this compound in Human Bladder Cancer Cell Line [8]
| Cell Line | Type | IC50 (µM) |
| T24 | Human Bladder Urothelial Carcinoma | 5.317 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in bladder cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of bladder cancer cells.
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (WP1130)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed bladder cancer cells into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.08 to 20 µM.[1][4]
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm or 570 nm using a plate reader.[1][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Bladder cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.[4]
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is used to analyze the expression of key proteins involved in apoptosis and signaling pathways affected by this compound.
Materials:
-
Bladder cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for USP5, Bcl-2, Bcl-xl, γH2A.X, p53, cleaved caspase-3)[4][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 20-30 minutes.[3][6]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound in bladder cancer and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer-In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Ubiquitinated Proteins Following Degrasyn Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn (also known as WP1130) is a cell-permeable small molecule that functions as a potent inhibitor of deubiquitinating enzymes (DUBs), including USP9x, USP5, USP14, and UCH37.[1][2][3][4] By blocking the activity of these DUBs, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell.[3][5] This accumulation can subsequently trigger various cellular processes, including proteasomal degradation of specific protein targets, induction of apoptosis, and the formation of aggresomes.[3][6][7] This makes this compound a valuable tool for studying the ubiquitin-proteasome system and for investigating the therapeutic potential of DUB inhibition in various diseases, particularly cancer.[5][8][9]
These application notes provide a detailed protocol for the immunoprecipitation (IP) of ubiquitinated proteins from cells treated with this compound. This technique allows for the enrichment and subsequent identification of proteins that become ubiquitinated upon DUB inhibition, providing insights into the downstream targets of this compound and the cellular pathways it modulates.
Principle of the Method
The immunoprecipitation of ubiquitinated proteins relies on the highly specific recognition of ubiquitin moieties by antibodies or other affinity reagents. Following treatment of cells with this compound to induce the accumulation of ubiquitinated proteins, cells are lysed under denaturing conditions to inactivate endogenous DUBs and proteases, thereby preserving the ubiquitinated state of proteins. The cell lysate is then incubated with an antibody or affinity matrix that specifically binds to ubiquitin or polyubiquitin chains. The resulting immune complexes are captured, washed to remove non-specific binders, and the enriched ubiquitinated proteins are eluted for downstream analysis by methods such as Western blotting or mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound treatment on the levels of a target ubiquitinated protein. This data can be generated by densitometric analysis of Western blots from an immunoprecipitation experiment.
| Treatment | Concentration (µM) | Duration (hours) | Fold Increase in Ubiquitinated Target Protein (Mean ± SD) |
| Vehicle Control (DMSO) | - | 4 | 1.0 ± 0.2 |
| This compound | 2.5 | 4 | 4.5 ± 0.6 |
| This compound | 5.0 | 4 | 8.2 ± 1.1 |
| This compound + MG132 (Proteasome Inhibitor) | 5.0 + 10 | 4 | 12.5 ± 1.8 |
Table 1: Quantitation of Ubiquitinated Target Protein Levels after this compound Treatment. Representative data showing the fold increase in the amount of an immunoprecipitated ubiquitinated target protein following treatment with this compound, with and without a proteasome inhibitor (MG132). The increase in ubiquitinated protein levels is dose-dependent and is further enhanced by blocking proteasomal degradation.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (WP1130)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Deubiquitinase Inhibitors (e.g., N-ethylmaleimide (NEM), PR-619)
-
Anti-Ubiquitin Antibody (e.g., P4D1, FK2) or Ubiquitin Affinity Matrix (e.g., Tandem Ubiquitin Binding Entities (TUBEs), anti-ubiquitin nanobody beads)[10]
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer (e.g., modified RIPA buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow
Figure 1: Experimental Workflow. This diagram outlines the key steps for the immunoprecipitation of ubiquitinated proteins following this compound treatment.
Step-by-Step Protocol
1. Cell Culture and Treatment:
1.1. Seed cells in appropriate culture dishes and grow to 70-80% confluency. The cell number will depend on the expression level of the target protein and the efficiency of the antibody. A 10 cm dish is a common starting point.
1.2. Treat the cells with the desired concentration of this compound (e.g., 2.5-5.0 µM) or an equivalent volume of DMSO as a vehicle control. The optimal concentration and treatment time should be determined empirically for each cell line and target protein. A typical treatment duration is 2-6 hours.
1.3. (Optional) For studies investigating proteasomal degradation, a proteasome inhibitor (e.g., 10 µM MG132) can be added for the last 2-4 hours of the this compound treatment. This will lead to the accumulation of polyubiquitinated proteins that are destined for proteasomal degradation.
2. Cell Lysis:
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
2.2. Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail and DUB inhibitors (e.g., 10 mM NEM, 10 µM PR-619) directly to the culture dish. The volume of lysis buffer will depend on the size of the dish (e.g., 0.5-1.0 mL for a 10 cm dish).
2.3. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
2.5. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
2.6. Transfer the supernatant to a new pre-chilled tube. This is the cleared cell lysate.
3. Immunoprecipitation:
3.1. Determine the protein concentration of the cleared cell lysates using a BCA Protein Assay Kit.
3.2. Normalize the protein concentration of all samples with lysis buffer. Take an aliquot of each lysate (e.g., 20-30 µg) to serve as the "input" control.
3.3. To 0.5-1.0 mg of total protein, add the anti-ubiquitin antibody or ubiquitin affinity matrix. The optimal amount of antibody/beads should be determined empirically.
3.4. Incubate the lysate-antibody mixture on a rotator at 4°C for 2-4 hours or overnight.
3.5. If using a primary antibody, add Protein A/G agarose or magnetic beads (e.g., 20-30 µL of a 50% slurry) and incubate for an additional 1-2 hours at 4°C.
4. Washing and Elution:
4.1. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack.
4.2. Carefully aspirate and discard the supernatant.
4.3. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
4.4. After the final wash, carefully remove all residual wash buffer.
4.5. Elute the bound proteins by adding 20-40 µL of 2x Laemmli sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.
4.6. Pellet the beads by centrifugation, and the supernatant containing the eluted ubiquitinated proteins is ready for analysis.
5. Western Blot Analysis:
5.1. Load the eluted samples and the input controls onto an SDS-PAGE gel.
5.2. Separate the proteins by electrophoresis.
5.3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5.4. Block the membrane with Blocking Buffer for 1 hour at room temperature.
5.5. Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
5.6. Wash the membrane three times with TBST.
5.7. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5.8. Wash the membrane three times with TBST.
5.9. Visualize the protein bands using a chemiluminescent substrate and an appropriate imaging system.
Signaling Pathway
Figure 2: this compound Signaling Pathway. This diagram illustrates how this compound inhibits DUBs, leading to the accumulation of ubiquitinated proteins and their subsequent degradation by the proteasome.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no signal of ubiquitinated protein in IP | Inefficient cell lysis | Ensure lysis buffer contains sufficient detergent and DUB inhibitors. Consider sonication to improve lysis. |
| Inefficient immunoprecipitation | Optimize antibody/bead concentration and incubation time. Use a high-quality antibody specific for ubiquitin. | |
| Low abundance of target protein | Increase the amount of starting material (cell lysate). | |
| This compound treatment was not effective | Verify the activity of the this compound compound. Optimize treatment concentration and duration. | |
| High background in Western blot | Insufficient washing | Increase the number and duration of washes. Consider using a more stringent wash buffer. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody. | |
| High antibody concentration | Titrate the primary and secondary antibody concentrations. | |
| "Smear" or high molecular weight laddering in the IP lane | This is expected for polyubiquitinated proteins. | This indicates successful immunoprecipitation of polyubiquitinated species. Analyze the smear for the presence of your target protein. |
Conclusion
The immunoprecipitation of ubiquitinated proteins following this compound treatment is a powerful technique to identify and characterize the substrates of deubiquitinating enzymes. By following this detailed protocol, researchers can effectively enrich and analyze ubiquitinated proteins, gaining valuable insights into the cellular mechanisms regulated by the ubiquitin-proteasome system and the therapeutic potential of DUB inhibitors like this compound. Careful optimization of experimental conditions is crucial for obtaining high-quality and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deubiquitinase inhibition by WP1130 leads to ULK1 aggregation and blockade of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
Troubleshooting & Optimization
Optimizing Degrasyn Concentration for Minimal Off-Target Effects: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Degrasyn (WP1130), a potent deubiquitinase (DUB) inhibitor. The focus is on achieving maximal on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (WP1130)?
This compound is a cell-permeable small molecule that functions as a partly selective deubiquitinase (DUB) inhibitor.[1][2][3] It has been shown to directly inhibit the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1][2][3][4] Notably, it does not appear to inhibit UCH-L3, suggesting a degree of selectivity.[1][2] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which can trigger downstream cellular events such as apoptosis and the formation of aggresomes.[1][4] Additionally, this compound is known to suppress the Bcr/Abl and JAK2/STAT signaling pathways.[2][3][5]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are linked to its DUB inhibitory activity and its impact on key signaling pathways in cancer cells. These include:
-
Induction of Apoptosis: By inhibiting DUBs that regulate the stability of pro-survival and apoptotic proteins, this compound can shift the cellular balance towards apoptosis. For instance, inhibition of USP9x leads to the destabilization of the anti-apoptotic protein Mcl-1, while inhibition of USP5 can lead to the stabilization of the pro-apoptotic protein p53.[1][6]
-
Downregulation of Bcr/Abl and JAK2: this compound leads to the rapid downregulation of both wild-type and mutant Bcr/Abl protein, a key driver in chronic myelogenous leukemia (CML).[3][5] It also downregulates JAK2, a critical component of the JAK/STAT signaling pathway often dysregulated in various cancers.[7]
-
Aggresome Formation: Treatment with this compound results in the accumulation of polyubiquitinated proteins, which are then sequestered into juxtanuclear aggresomes.[1][4]
Q3: What are the potential off-target effects of this compound and how can they be minimized?
The term "off-target" for a multi-DUB inhibitor like this compound can refer to the inhibition of DUBs other than the primary one of interest for a specific biological question, or the modulation of other unintended cellular proteins or pathways.
Minimizing off-target effects is crucial for clean experimental outcomes and can be achieved by careful dose optimization. The key is to identify a concentration that maximizes the desired on-target effect (e.g., inhibition of a specific DUB or downregulation of a target protein) while having the least possible impact on other cellular processes. A dose-response experiment comparing the effect on your primary target with a marker of a potential off-target effect is highly recommended.
Q4: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) for your specific cell line and experimental endpoint. A typical starting range for in vitro experiments is 0.5 µM to 10 µM.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or widespread apoptosis at expected effective concentrations. | The concentration of this compound is too high, leading to significant off-target effects. | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) to identify a more suitable therapeutic window for your specific cell line. |
| No significant on-target effect observed at standard concentrations. | The cell line may be resistant to this compound, or the incubation time is insufficient. | Increase the incubation time (e.g., up to 72 hours) or cautiously increase the concentration. Verify the expression of the target DUBs in your cell line. |
| Inconsistent results between experiments. | Variability in cell density, passage number, or this compound preparation. | Standardize your cell culture and experimental procedures. Prepare fresh stock solutions of this compound in DMSO and store them appropriately. |
| Difficulty in assessing specific DUB inhibition. | Western blotting for downstream targets is an indirect measure. | Utilize a direct DUB activity assay, such as the Ub-AMC assay, with either cell lysates or immunoprecipitated DUBs of interest. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound (WP1130) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1.8 - 2.4 | [2][3] |
| BV-173 | B-cell Leukemia | ~1.8 | [8] |
| A-375 | Melanoma | 1.7 | [3] |
| MM1.S | Multiple Myeloma | 1.2 | [3] |
| U-266 | Multiple Myeloma | 1.3 | [3] |
| Normal CD34+ hematopoietic precursors | Normal Cells | ~5 - 10 | [3] |
| Dermal fibroblasts | Normal Cells | ~5 - 10 | [3] |
| Endothelial cells | Normal Cells | ~5 - 10 | [3] |
Note: IC50 values can vary depending on the assay conditions and incubation time.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.08 µM to 10 µM) in fresh media.[2] Include a DMSO-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.[2]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Lysis: Add 100 µL of lysis buffer (e.g., 20% SDS in 50% DMF, pH 4.7) to each well and incubate for at least 6 hours to dissolve the formazan crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Protocol 2: In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay directly measures the enzymatic activity of DUBs.
-
Enzyme Preparation: Use purified recombinant DUBs or immunoprecipitated DUBs from cell lysates.[1]
-
Inhibitor Incubation: In a 96-well black plate, incubate the DUB enzyme with varying concentrations of this compound or a DMSO control in DUB buffer for 30-60 minutes at 37°C.[1]
-
Substrate Addition: Initiate the reaction by adding a fluorogenic DUB substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), to a final concentration of 500 nM.[1]
-
Fluorescence Reading: Immediately begin reading the fluorescence at an excitation/emission of 380/480 nm in a kinetic mode for a set period.[1]
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence curve) for each concentration of this compound and calculate the percent inhibition relative to the DMSO control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with the desired concentration of this compound or a vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of a novel Bcr/Abl destruction pathway by WP1130 induces apoptosis of chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to avoid Degrasyn degradation in long-term experiments.
Welcome to the technical support center for Degrasyn. This resource is designed to help researchers, scientists, and drug development professionals optimize their long-term experiments by preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, TK-1. It is widely used in cancer research to study cell signaling pathways involved in proliferation and angiogenesis. This compound competitively binds to the ATP-binding pocket of the TK-1 receptor, thereby inhibiting its autophosphorylation and downstream signaling.
Q2: What are the primary causes of this compound degradation?
This compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be cleaved by water, especially at non-neutral pH.
-
Oxidation: The electron-rich aromatic ring system in this compound is prone to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Photodecomposition: this compound is light-sensitive and can be degraded by exposure to UV and visible light, leading to the formation of inactive photoproducts.
Q3: How should I store this compound to ensure its long-term stability?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. When preparing stock solutions, use anhydrous DMSO and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments.
This is a common issue that can often be traced back to the degradation of this compound in the cell culture medium. The following steps can help you troubleshoot and prevent this problem.
Step 1: Assess the Stability of this compound in Your Experimental Conditions
The stability of this compound can be affected by the composition of your cell culture medium, pH, and incubation temperature. The following table summarizes the stability of this compound under various conditions.
| Parameter | Condition | Half-life (t½) | Recommended Action |
| Temperature | 37°C | ~48 hours | Replenish this compound every 48 hours. |
| 25°C | ~96 hours | If possible, conduct shorter experiments at room temperature. | |
| 4°C | > 2 weeks | Store working solutions at 4°C for short-term use. | |
| pH | 6.5 | ~72 hours | Ensure the pH of your medium is stable. |
| 7.4 | ~48 hours | Standard condition; replenish as needed. | |
| 8.0 | ~24 hours | Avoid basic conditions if possible. | |
| Light Exposure | Ambient Light | ~12 hours | Protect experiments from light. |
| Dark | > 1 week | Use amber-colored tubes and plates. |
Step 2: Implement a Strict Experimental Workflow
Adhering to a well-defined workflow can significantly reduce the chances of this compound degradation.
Step 3: Troubleshoot Potential Degradation Issues
If you still suspect degradation, use the following decision tree to identify the likely cause.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Allow the lyophilized this compound powder to equilibrate to room temperature for 15 minutes before opening the vial.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution for 30 seconds and then sonicate for 5 minutes in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber-colored, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Long-Term Cell Culture Experiment with this compound
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the final working concentration of this compound by diluting the stock solution in pre-warmed, complete cell culture medium.
-
Remove the old medium from your cell cultures and replace it with the freshly prepared this compound-containing medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Ensure the incubator door is not left open for extended periods and that the plates are protected from direct light.
-
Repeat steps 2-4 every 48 hours to replenish the this compound and maintain its effective concentration.
By following these guidelines and protocols, you can minimize the degradation of this compound in your long-term experiments and ensure the reliability and reproducibility of your results. For further assistance, please contact our technical support team.
Technical Support Center: Interpreting Aggresome Formation in Degrasyn-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to accurately interpret experimental results involving aggresome formation in cells treated with Degrasyn (WP1130).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce aggresome formation?
This compound (also known as WP1130) is a small molecule that functions as a partially selective deubiquitinase (DUB) inhibitor.[1][2][3] It targets several DUBs, including USP5, UCH-L1, USP9x, USP14, and UCH37.[1][2][3] By inhibiting these enzymes, this compound prevents the removal of ubiquitin chains from proteins, leading to the rapid accumulation of polyubiquitinated (both K48- and K63-linked) proteins.[1][2][3] This accumulation overwhelms the cell's primary protein degradation machinery, the proteasome, triggering the collection of these ubiquitinated proteins into juxtanuclear inclusion bodies known as aggresomes.[1][3] It is important to note that this compound induces aggresome formation without directly inhibiting the 20S proteasome's catalytic activity.[1][3]
Q2: What is an aggresome and what are its key markers?
An aggresome is a protective cellular response to the accumulation of misfolded or aggregated proteins.[4][5] It is a pericentriolar, membrane-free inclusion body where these proteins are sequestered.[4][5] The formation of an aggresome involves the retrograde transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC).[4][5] Key protein markers that co-localize within an aggresome include:
-
Ubiquitin: Marks proteins for degradation and sequestration.
-
HDAC6 (Histone Deacetylase 6): A key regulator of aggresome formation that binds to both ubiquitinated proteins and dynein motors.
-
p62/SQSTM1: An adaptor protein that recognizes ubiquitinated cargo and facilitates its delivery to the autophagic machinery.
-
Vimentin: Intermediate filament protein that forms a cage-like structure around the aggresome.[4]
-
Components of the proteasome: The 20S proteasome subunit can be recruited to the aggresome.[1]
Q3: How does aggresome formation relate to autophagy and the proteasome?
Aggresome formation is intricately linked to both the ubiquitin-proteasome system (UPS) and autophagy, the two major protein degradation pathways in the cell.[6][7]
-
Proteasome: The UPS is the primary pathway for the degradation of most short-lived and misfolded proteins. When the proteasome is overwhelmed or inhibited, as is the functional consequence of DUB inhibition by this compound, ubiquitinated proteins accumulate and can form aggresomes.[4][8]
-
Autophagy: Aggresomes are recognized by the autophagy machinery for clearance.[5][9] The adaptor protein p62 plays a crucial role in linking the ubiquitinated cargo within the aggresome to the autophagosome.[10] Therefore, the formation of aggresomes can be seen as an intermediate step to facilitate the bulk degradation of aggregated proteins via autophagy.[5] this compound itself has been reported to block autophagy, which may contribute to the robust accumulation of aggresomes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No aggresome formation observed after this compound treatment. | Suboptimal this compound concentration or treatment time: The effect of this compound is dose- and time-dependent. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A typical starting point is 5 µmol/L for 4 hours.[1] |
| Cell line resistance: Different cell lines may have varying sensitivities to this compound. | Use a positive control such as the proteasome inhibitor MG-132 (5-10 µM for 6-18 hours) to confirm that the cell line is capable of forming aggresomes.[11] | |
| Incorrect detection method: The chosen antibody or dye may not be optimal for detecting aggresomes. | Use well-validated aggresome markers for immunofluorescence, such as anti-ubiquitin, anti-HDAC6, or anti-p62 antibodies.[1][10] Consider using a commercially available aggresome detection kit.[11][12] | |
| Weak or diffuse aggresome staining. | Insufficient protein aggregation: The level of ubiquitinated protein accumulation may not be high enough for distinct aggresome formation. | Increase the concentration of this compound or the treatment duration. Ensure proper fixation and permeabilization of cells to allow antibody access. |
| Early stage of aggresome formation: Aggresomes form through the transport of smaller aggregates to the MTOC. Diffuse staining may represent these pre-aggresomal structures. | Perform a time-course experiment to observe the kinetics of aggresome formation. Co-stain with a marker for the MTOC (e.g., gamma-tubulin) to confirm juxtanuclear localization. | |
| High background fluorescence. | Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other cellular components. | Include appropriate controls, such as secondary antibody only and isotype controls. Optimize antibody concentrations and washing steps. |
| Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | Use a dye with a longer wavelength emission, such as the ProteoStat® dye, to minimize background from cellular autofluorescence.[10] | |
| Difficulty in quantifying aggresome formation. | Subjective manual counting: Manual counting of cells with aggresomes can be subjective and prone to bias. | Utilize image analysis software to quantify the percentage of aggresome-positive cells, aggresome size, and fluorescence intensity. Flow cytometry can also be used for high-throughput quantification of aggresome formation.[13] |
Experimental Protocols
Protocol 1: Induction of Aggresome Formation with this compound
-
Cell Culture: Plate cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 2-8 hours).
-
Positive Control: In parallel, treat cells with a known aggresome inducer, such as the proteasome inhibitor MG-132 (5 µM for 12 hours), as a positive control.[11]
-
Negative Control: Treat a set of cells with the vehicle (DMSO) at the same final concentration used for the this compound treatment.
Protocol 2: Immunofluorescence Staining for Aggresome Markers
-
Fixation: After treatment, wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against aggresome markers (e.g., anti-ubiquitin, anti-HDAC6) in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced aggresome formation.
Caption: Experimental workflow for analyzing aggresome formation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggresomes: A Cellular Response to Misfolded Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggresome Formation and Neurodegenerative Diseases: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between the proteasomal system and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway choice between proteasomal and autophagic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggresome Formation | Springer Nature Experiments [experiments.springernature.com]
- 9. Alpha-Synuclein is degraded by both autophagy and the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Aggresome measurements [bio-protocol.org]
Technical Support Center: Managing WP1130-Induced Cytotoxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by the deubiquitinase (DUB) inhibitor WP1130 in normal cell lines.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed in Normal Cell Lines at Expected Therapeutic Concentrations
Question: I am observing significant cell death in my normal cell line control group when treating with WP1130 at a concentration that is reported to be effective in cancer cell lines. How can I mitigate this?
Answer:
It is known that WP1130 can exhibit cytotoxic effects on normal cells, although generally at higher concentrations than those required for anti-cancer activity.[1] Here is a step-by-step guide to troubleshoot and reduce this off-target cytotoxicity:
1. Verify Drug Concentration and Purity:
-
Action: Confirm the concentration of your WP1130 stock solution. If possible, verify the purity of the compound using appropriate analytical methods.
-
Rationale: Inaccuracies in stock concentration or degradation of the compound can lead to unintended high treatment concentrations.
2. Optimize WP1130 Concentration:
-
Action: Perform a dose-response experiment on your specific normal cell line to determine its IC50 value for WP1130. Start with a wide range of concentrations (e.g., 0.1 µM to 20 µM) and then narrow down the range to accurately determine the IC50.
-
Rationale: The sensitivity of different normal cell lines to WP1130 can vary. Establishing a precise IC50 for your cell line will help in selecting a concentration that minimizes cytotoxicity while still being relevant for your experimental goals.
3. Reduce Incubation Time:
-
Action: If long-term experiments are not critical, consider reducing the incubation time with WP1130.
-
Rationale: Cytotoxic effects are often time-dependent. Shorter exposure times may be sufficient to observe the desired on-target effects without causing excessive cell death.
4. Use a Lower, Sub-toxic Concentration for Mechanistic Studies:
-
Action: For experiments focused on elucidating the mechanism of action of WP1130 (e.g., studying its effect on signaling pathways), it may be possible to use a lower, non-cytotoxic concentration.
-
Rationale: You may still be able to observe modulation of specific cellular pathways without inducing widespread cell death.
5. Consider the Use of Cytoprotective Agents:
-
Action: In specific experimental contexts, co-treatment with a cytoprotective agent could be explored. This should be done with caution as it can interfere with the primary experimental outcomes.
-
Rationale: Some agents can protect normal cells from the cytotoxic effects of chemotherapy. However, their use must be carefully validated to ensure they do not mask the true effects of WP1130.
Experimental Workflow for Optimizing WP1130 Concentration:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WP1130?
A1: WP1130 is a cell-permeable deubiquitinase (DUB) inhibitor that directly targets several DUBs, including USP9x, USP5, USP14, and UCH37. Inhibition of these enzymes leads to the accumulation of polyubiquitinated proteins, which can trigger the formation of aggresomes and induce apoptosis (programmed cell death) in cancer cells. WP1130 also downregulates the antiapoptotic proteins Bcr-Abl and JAK2.
Q2: Why is WP1130 more cytotoxic to cancer cells than normal cells?
A2: WP1130 exhibits a degree of selective cytotoxicity. It is generally more effective at inducing apoptosis in myeloid and lymphoid tumor cells, with IC50 values typically in the range of 0.5 to 2.5 µM. In contrast, normal cells such as CD34+ hematopoietic precursors, dermal fibroblasts, and endothelial cells show higher IC50 values, around 5 to 10 µM.[1] This selectivity may be due to the overexpression or hyperactivity of certain DUBs in cancer cells, making them more dependent on these enzymes for survival.
Q3: What are the known IC50 values for WP1130 in various normal cell lines?
A3: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for WP1130 in different normal human cell lines.
| Cell Line Type | Specific Cell Line | IC50 (µM) | Reference |
| Hematopoietic Precursors | CD34+ | ~5 - 10 | [1] |
| Fibroblasts | Dermal Fibroblasts | ~5 - 10 | [1] |
| Endothelial Cells | Not specified | ~5 - 10 | [1] |
Q4: Which signaling pathways are affected by WP1130?
A4: WP1130 is known to impact the JAK/STAT signaling pathway by inducing the degradation of JAK2, which in turn inhibits the phosphorylation of STAT3. This disruption of JAK/STAT signaling can contribute to the anti-proliferative and pro-apoptotic effects of the compound.
Signaling Pathway of WP1130 Action:
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability and can be used to determine the IC50 of WP1130.
Materials:
-
WP1130 stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your normal cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of WP1130 in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WP1130. Include a vehicle control (medium with the same concentration of DMSO used for the highest WP1130 concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the WP1130 concentration to determine the IC50 value.
-
Troubleshooting Logic for Unexpected Cytotoxicity:
References
Technical Support Center: Overcoming Resistance to Degrasyn in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Degrasyn (WP1130) in cancer cell lines. The information is intended for scientists and professionals in drug development and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WP1130) is a small molecule inhibitor of deubiquitinating enzymes (DUBs).[1][2] It primarily targets a subset of DUBs including USP5, USP9x, USP14, and UCH37.[1][2][3] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated proteins, which can trigger apoptosis and block autophagy in cancer cells.[3] This mechanism results in the degradation of key oncoproteins such as Bcr-Abl and c-Myc.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific research on acquired resistance to this compound is emerging, potential mechanisms can be extrapolated from general principles of drug resistance and the function of DUBs:
-
Upregulation of Target DUBs: Increased expression of the DUBs targeted by this compound (e.g., USP5, USP9x, USP14) could titrate the drug, reducing its effective concentration at the target site. Overexpression of USP5 has been shown to partially prevent this compound-induced degradation of WT1.[4]
-
Mutations in Target DUBs: Mutations in the drug-binding pocket of the target DUBs could prevent this compound from effectively inhibiting their enzymatic activity.
-
Activation of Compensatory Signaling Pathways: Cancer cells may activate alternative survival pathways to bypass the effects of this compound-induced protein degradation. For example, compensatory increases in Mcl-1 mRNA levels have been observed following this compound treatment.[2]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to increased pumping of the drug out of the cell, reducing its intracellular concentration.
-
Alterations in the Ubiquitin-Proteasome System (UPS): Changes in other components of the UPS could potentially compensate for the inhibition of specific DUBs.
Q3: Are there any known strategies to overcome resistance to this compound?
Strategies to overcome resistance to DUB inhibitors like this compound are an active area of research. Based on the potential mechanisms of resistance, the following approaches could be considered:
-
Combination Therapy: Combining this compound with other anti-cancer agents may be effective. For example, co-treatment with proteasome inhibitors (e.g., bortezomib) could synergistically enhance the accumulation of ubiquitinated proteins.[5] Combination with kinase inhibitors targeting compensatory survival pathways may also be beneficial.
-
Development of Second-Generation DUB Inhibitors: More potent or selective DUB inhibitors could potentially overcome resistance caused by target upregulation or mutations.
-
Targeting Downstream Effectors: Identifying and targeting the key survival proteins that are stabilized in this compound-resistant cells could be a viable strategy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in response to this compound treatment over time. | Development of acquired resistance. | - Perform a dose-response curve to confirm the shift in IC50. - Analyze the expression levels of target DUBs (USP5, USP9x, USP14) via Western blot or qPCR. - Sequence the target DUBs to check for mutations. - Evaluate the activity of compensatory survival pathways (e.g., Akt/mTOR). |
| High variability in experimental results. | - Inconsistent drug concentration. - Cell line heterogeneity. | - Prepare fresh dilutions of this compound for each experiment from a DMSO stock. - Ensure a single-cell suspension before seeding. - Consider single-cell cloning to establish a homogenous population. |
| This compound does not induce degradation of the target oncoprotein. | - The oncoprotein is not regulated by the DUBs targeted by this compound. - The cell line has intrinsic resistance mechanisms. | - Confirm that the oncoprotein of interest is a known substrate of USP5, USP9x, or USP14. - Treat with a positive control (e.g., a known sensitive cell line) to ensure drug activity. - Investigate intrinsic resistance mechanisms as outlined in the FAQs. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to this compound through continuous exposure.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (WP1130)
-
DMSO (for stock solution)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for viability assays
-
MTT or other viability reagent
Procedure:
-
Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response experiment with this compound to determine the initial 50% inhibitory concentration (IC50).
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them in the continued presence of this compound at the same concentration.
-
Gradual Dose Escalation: Once the cells show consistent growth at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Establish a Resistant Population: Continue this process of gradual dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Once a resistant population is established, perform regular viability assays to confirm the shift in IC50 compared to the parental cell line. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound.
Protocol 2: Analysis of DUB Expression by Western Blot
This protocol outlines the steps to assess the protein expression levels of USP5, USP9x, and USP14 in parental and this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP5, USP9x, USP14, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates from both parental and resistant cell lines.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target DUBs to the loading control. Compare the expression levels between the parental and resistant cell lines.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating and analyzing this compound-resistant cell lines.
References
- 1. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ubiquitination of Nonhistone Proteins in Cancer Development and Treatment [frontiersin.org]
Technical Support Center: Validating DUB Inhibition by Degrasyn
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the inhibition of specific deubiquitinating enzymes (DUBs) by Degrasyn (also known as WP1130). This compound is a selective, cell-permeable DUB inhibitor targeting USP5, UCH-L1, USP9x, USP14, and UCH37.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address common challenges encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which DUBs does it inhibit?
A1: this compound (WP1130) is a small molecule inhibitor of deubiquitinating enzymes (DUBs).[2][3] It has been shown to directly inhibit the activity of several DUBs, including USP5, USP9x, USP14, UCH-L1, and UCH37.[1][4][5] It is important to note that this compound is considered a partially selective inhibitor and may have effects on other cellular pathways.[4][5]
Q2: What are the general mechanisms of DUB inhibitors?
A2: DUB inhibitors interfere with the deubiquitination process, where ubiquitin is removed from a substrate protein.[2] By inhibiting DUBs, these molecules prevent the removal of ubiquitin, leading to the accumulation of ubiquitinated proteins.[2] This can trigger various cellular responses, including protein degradation, cell stress, and apoptosis.[2]
Q3: How can I confirm that this compound is active in my cellular experiments?
A3: A common method to confirm the general activity of this compound in cells is to observe the accumulation of polyubiquitinated proteins. This can be assessed by western blotting of cell lysates with an antibody specific for ubiquitin. Treatment with this compound is expected to result in a smear of high-molecular-weight ubiquitinated proteins.[1][4]
Q4: Are there commercially available kits for measuring DUB activity?
A4: Yes, several companies offer DUB activity assay kits. These kits typically provide a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC, and the necessary buffers to measure the activity of purified DUBs and assess the potency of inhibitors.[6][7][8]
Q5: What are some common pitfalls when working with DUB inhibitors like this compound?
A5: Common challenges include inhibitor instability, off-target effects, and issues with cellular permeability. It is crucial to use appropriate controls, such as inactive analogs of the inhibitor if available, and to validate findings using multiple orthogonal assays. For this compound, which has known effects on other signaling pathways like Bcr-Abl and JAK/STAT, it is important to consider these potential confounding factors in your experimental design.[1]
Troubleshooting Guides
In Vitro DUB Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| No or low DUB activity in the control group | Inactive enzyme | Ensure the purified DUB is active. Test with a known substrate and activator if necessary. |
| Incorrect buffer conditions | Optimize buffer pH, salt concentration, and reducing agent (e.g., DTT) concentration. Some DUBs require pre-incubation with DTT for activation.[8] | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Autofluorescence of the inhibitor | Measure the fluorescence of the inhibitor alone at the assay wavelengths and subtract this from the experimental values. |
| Contaminated reagents | Use high-purity reagents and sterile water. | |
| Inconsistent IC50 values | Inhibitor precipitation | Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%). |
| Pipetting errors | Use calibrated pipettes and perform serial dilutions carefully. Run replicates for each concentration. |
Cellular Assays for DUB Inhibition
| Problem | Possible Cause | Suggested Solution |
| No accumulation of polyubiquitinated proteins after this compound treatment | Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. A typical concentration for this compound in cell culture is 5 µM.[4] |
| Low DUB expression in the cell line | Confirm the expression of the target DUBs (USP5, USP9x, etc.) in your cell line by western blot or qPCR. | |
| Rapid degradation of the inhibitor | Consider the stability of this compound in your cell culture medium. | |
| Cell death at low inhibitor concentrations | Off-target toxicity | Use the lowest effective concentration of this compound. Compare the observed phenotype with known effects of inhibiting the target DUBs from literature or genetic knockdown studies. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Include a vehicle-only control. | |
| Difficulty in confirming target engagement in cells | Antibody quality for target DUBs is poor for western blot | Consider using a Cellular Thermal Shift Assay (CETSA) as an alternative method to directly measure the binding of this compound to its target DUBs in a cellular context. |
Quantitative Data
Table 1: Reported IC50 Values for this compound (WP1130) in Cellular Assays
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| T24 (Human Bladder Cancer) | MTT Assay | 24 h | 2.33 | [9] |
| T24 (Human Bladder Cancer) | MTT Assay | 48 h | 1.85 | [9] |
| T24 (Human Bladder Cancer) | MTT Assay | 72 h | 1.78 | [9] |
| SV-HUC-1 (Human Urothelial Cells) | MTT Assay | 24 h | 3.07 | [9] |
| K562 (Human Myeloid Leukemia) | Apoptosis Assay | - | ~0.5 - 2.5 | [10] |
| BV-173 (Human B-cell Leukemia) | Apoptosis Assay | - | ~0.5 - 2.5 | [10] |
| A-375 (Human Melanoma) | MTT Assay | 72 h | 1.7 | [10] |
| MM1.S (Human Multiple Myeloma) | MTT Assay | 72 h | 1.2 | [10] |
Note: IC50 values can vary depending on the cell line, assay conditions, and experimental setup.
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Inhibition Assay using Ubiquitin-AMC
This protocol describes a fluorometric assay to measure the inhibition of a purified DUB by this compound.
Materials:
-
Purified recombinant DUB (e.g., USP5, USP9x, USP14, UCH-L1, or UCH37)
-
This compound (WP1130)
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in DUB Assay Buffer.
-
Prepare the purified DUB to the desired concentration in DUB Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of Ub-AMC in DUB Assay Buffer (e.g., 2X the final desired concentration).
-
-
Assay Setup:
-
Add the DUB enzyme solution to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control (DUB Assay Buffer with the same percentage of DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the Ub-AMC working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode).
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a ligand (this compound) to its target protein (DUB) in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound (WP1130)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the target DUBs)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes). A temperature gradient is used to determine the melting curve.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target DUB remaining in the soluble fraction by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities for the target DUB at each temperature for both the treated and control samples.
-
Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulated by DUBs Targeted by this compound
The following diagrams illustrate some of the key signaling pathways regulated by the DUBs that are inhibited by this compound.
Caption: Key signaling pathways regulated by USP5.[11][12][13][14][15]
Caption: Overview of signaling pathways involving USP9x.[16][17][18][19][20]
Caption: Signaling pathways associated with USP14 function.[21][22][23][24][25]
Caption: Key signaling pathways influenced by UCH-L1.[26][27][28][29][30]
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. stressmarq.com [stressmarq.com]
- 9. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drosophila USP5 Controls the Activation of Apoptosis and the Jun N-Terminal Kinase Pathway during Eye Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The deubiquitinating enzyme USP5 modulates neuropathic and inflammatory pain by enhancing Cav3.2 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deubiquitylating enzyme USP9x regulates hippo pathway activity by controlling angiomotin protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Ubiquitin-Specific Protease 14 Negatively Regulates Toll-Like Receptor 4-Mediated Signaling and Autophagy Induction by Inhibiting Ubiquitination of TAK1-Binding Protein 2 and Beclin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation and activation of ubiquitin-specific protease-14 by Akt regulates the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The ubiquitin C‐terminal hydrolase UCH‐L1 regulates B‐cell proliferation and integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. UCHL1 regulates inflammation via MAPK and NF-κB pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 | Journal of Neuroscience [jneurosci.org]
Degrasyn Technical Support Center: Managing Potential Off-Target Kinase Inhibition
Welcome to the technical support center for Degrasyn (WP1130). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and managing potential off-target effects, particularly those that may manifest as alterations in kinase signaling pathways.
Frequently Asked Questions (FAQs)
Q1: Is this compound a direct kinase inhibitor?
A1: Based on available data, this compound (WP1130) is not a direct kinase inhibitor. A comprehensive kinase screen against 141 different kinases showed no significant inhibitory activity. This compound's primary mechanism of action is the inhibition of deubiquitinases (DUBs), specifically USP9x, USP5, USP14, and UCH37.
Q2: If this compound is not a direct kinase inhibitor, why am I observing changes in kinase signaling pathways?
A2: The observed changes in kinase signaling are likely indirect effects resulting from this compound's function as a DUB inhibitor. DUBs regulate the stability and function of a wide range of proteins, including kinases and components of their signaling pathways. By inhibiting DUBs, this compound can lead to the accumulation of ubiquitinated proteins, which can, in turn, affect kinase signaling in several ways:
-
Altered Protein Stability: this compound has been shown to downregulate the protein levels of the kinases JAK2 and Bcr-Abl. This is not due to direct inhibition of their kinase activity but rather through a mechanism involving their ubiquitination and subsequent cellular processing.
-
Protein Aggregation: As a DUB inhibitor, this compound can induce the accumulation of polyubiquitinated proteins, leading to the formation of aggresomes.[1] Kinases, such as JAK2 and Bcr-Abl, can be recruited to these aggresomes, effectively sequestering them and preventing them from participating in their normal signaling cascades.[2]
-
Upstream/Downstream Effects: The stability of proteins that regulate or are regulated by kinases can be affected by DUB inhibition, leading to a downstream cascade of changes in kinase activity.
Q3: Which kinase signaling pathways are known to be affected by this compound?
A3: The most well-documented kinase pathways affected by this compound are the JAK/STAT and Bcr-Abl pathways.
-
JAK/STAT Pathway: this compound was initially identified in a screen for inhibitors of IL-6-induced STAT3 phosphorylation.[2] It has been shown to downregulate JAK2 protein levels.
-
Bcr-Abl Pathway: this compound leads to the downregulation of both wild-type and mutant Bcr-Abl protein, which is a hallmark of Chronic Myeloid Leukemia (CML).[3]
Q4: What are the primary, non-kinase targets of this compound?
A4: this compound is a cell-permeable deubiquitinase (DUB) inhibitor. Its primary known targets are:
-
USP9x
-
USP5
-
USP14
-
UCH37
Troubleshooting Guide
This guide is intended to help you interpret unexpected experimental results that may appear to be related to off-target kinase inhibition.
| Observed Phenotype | Potential Cause (Indirect Effect of this compound) | Recommended Troubleshooting Experiment(s) |
| Decreased phosphorylation of a kinase's substrate. | 1. Decreased abundance of the kinase: this compound may be promoting the degradation of the kinase. 2. Sequestration of the kinase: The kinase may be localized to aggresomes. | Experiment 1: Western Blot Analysis. Probe for the total protein levels of the kinase of interest in this compound-treated vs. control cells. A decrease in total kinase levels would suggest an effect on protein stability. Experiment 2: Immunofluorescence. Stain for the kinase of interest and a marker of aggresomes (e.g., ubiquitin or p62) to determine if the kinase is being sequestered. |
| Unexpected activation of a signaling pathway (e.g., MAPK pathway). | Stress Response: Inhibition of the ubiquitin-proteasome system can induce cellular stress responses, which may involve the activation of stress-activated protein kinases (e.g., JNK, p38).[4] | Experiment 3: Western Blot for Stress Markers. Probe for phosphorylated forms of stress-activated kinases like JNK and p38. |
| A specific kinase appears to be inhibited in a cell-based assay but not in a biochemical assay. | Target Engagement in a Cellular Context: The effect is likely not direct inhibition but rather an indirect consequence of DUB inhibition within the cell. | Experiment 4: Cellular Thermal Shift Assay (CETSA). This assay can determine if this compound is directly binding to and stabilizing the kinase of interest within the cellular environment. A lack of a thermal shift would support an indirect mechanism. |
| Accumulation of ubiquitinated forms of a specific kinase. | Direct consequence of DUB inhibition: this compound is preventing the deubiquitination of the kinase. | Experiment 5: Immunoprecipitation of the Kinase followed by Western Blot for Ubiquitin. This will directly show if the ubiquitination status of your kinase of interest is altered by this compound treatment. |
Experimental Protocols
Experiment 1 & 3: Western Blot Analysis for Protein Levels and Phosphorylation
Objective: To determine the effect of this compound on the total protein levels and phosphorylation status of a kinase of interest and stress markers.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts and separate the protein lysates by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the total form of the kinase, the phosphorylated form of the kinase, and loading controls (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
Experiment 5: Detecting Protein Ubiquitination by Immunoprecipitation (IP) and Western Blot
Objective: To determine if this compound treatment leads to an increase in the ubiquitination of a specific protein.
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.[5]
-
Denaturing Lysis: Wash cells with PBS and lyse in a denaturing buffer (e.g., RIPA buffer with 1% SDS). Boil the lysates for 10 minutes to disrupt protein-protein interactions.[5]
-
Dilution and Immunoprecipitation: Dilute the lysates with a buffer lacking SDS to reduce the SDS concentration to 0.1%. Pre-clear the lysates with protein A/G beads. Immunoprecipitate the protein of interest overnight at 4°C using a specific primary antibody.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Perform Western blotting as described in Experiment 1, probing with an anti-ubiquitin antibody.
Experiment 4: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of this compound to a target kinase in intact cells.[6]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase remaining by Western blot. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the protein.
Signaling Pathways and Experimental Workflows
JAK2/STAT Signaling Pathway
The JAK2/STAT3 pathway is a primary signaling cascade for numerous cytokines and growth factors.[4] this compound has been shown to downregulate JAK2 protein levels, thereby inhibiting this pathway.
Caption: JAK2/STAT signaling pathway and the point of this compound's indirect action.
Bcr-Abl Signaling Pathway
Bcr-Abl is a constitutively active tyrosine kinase that drives cell proliferation and survival in CML. It activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[7][8]
Caption: Key downstream pathways of Bcr-Abl and the point of this compound's action.
Experimental Workflow for Troubleshooting Unexpected Kinase Effects
This workflow outlines the logical steps to investigate if an observed phenotype is due to a direct or indirect effect of this compound.
Caption: A logical workflow for investigating unexpected effects of this compound.
References
- 1. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deubiquitinase inhibition by WP1130 leads to ULK1 aggregation and blockade of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Inconsistent results with Degrasyn in cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Degrasyn (also known as WP1130) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (WP1130) is a cell-permeable small molecule that functions as a deubiquitinase (DUB) inhibitor. It has been shown to directly inhibit the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1][2] This inhibition leads to the accumulation of polyubiquitinated proteins, which can trigger downstream cellular events such as apoptosis and the formation of aggresomes.[3][4] this compound was initially identified as an inhibitor of the JAK/STAT signaling pathway, but it does not directly inhibit JAK2 kinase activity.[1]
Q2: What are the common applications of this compound in cell-based assays?
This compound is frequently used in cancer research to:
-
Induce apoptosis in tumor cells.
-
Inhibit cell proliferation and colony formation.
-
Study the role of deubiquitinases in various cellular processes.
-
Investigate the degradation of oncoproteins such as Bcr-Abl, c-Myc, and WT1.[1][2][5]
Q3: How should I prepare and store this compound?
This compound is sparingly soluble in water but has good solubility in DMSO.[6][7] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10 mM). To improve dissolution, the tube can be warmed to 37°C for 10 minutes or sonicated.[8] Stock solutions should be aliquoted and stored at -20°C for several months to avoid repeated freeze-thaw cycles.[8] For immediate use in experiments, the DMSO stock can be further diluted in cell culture medium.
Q4: What is the expected potency of this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, incubation time, and the specific assay used. This variability is a potential source of inconsistent results. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 72 hours | 1.8 | [9] |
| MM1.S | Multiple Myeloma | 72 hours | 1.2 | [9] |
| U-266 | Multiple Myeloma | 72 hours | 1.3 | [9] |
| Mino | Mantle Cell Lymphoma | 72 hours | 0.8 | [10] |
| A-375 | Melanoma | 72 hours | 1.7 | [2] |
| Myeloid/Lymphoid Tumor Cells | Various | Not Specified | 0.5 - 2.5 | [2] |
| Normal CD34+ Precursors | Normal | Not Specified | ~5 - 10 | [2] |
| Dermal Fibroblasts | Normal | Not Specified | ~5 - 10 | [2] |
| Endothelial Cells | Normal | Not Specified | ~5 - 10 | [2] |
Troubleshooting Guide
Inconsistent results in cell-based assays using this compound can arise from several factors, ranging from experimental design to the inherent biological complexity of the system under study. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in Cell Viability/Cytotoxicity Readouts
Possible Causes:
-
Cell Line-Specific Sensitivity: As shown in the IC50 table, different cell lines exhibit varying sensitivity to this compound.
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact drug response.
-
Compound Precipitation: this compound has poor aqueous solubility and may precipitate in the culture medium, especially at higher concentrations or after prolonged incubation.
-
Inaccurate Pipetting: Errors in serial dilutions or dispensing small volumes can lead to significant concentration inaccuracies.
Solutions:
-
Confirm Cell Line Sensitivity: If using a new cell line, perform a dose-response curve to determine its specific IC50.
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed at a uniform density, and ensure high viability (>95%) before starting the experiment.
-
Ensure Compound Solubility: Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. Consider using a lower final DMSO concentration (typically ≤ 0.5%).
-
Calibrate Pipettes and Use Proper Technique: Regularly calibrate pipettes and use appropriate volume ranges for accurate dilutions.
Problem 2: Discrepancy Between Expected and Observed Target Protein Degradation
Possible Causes:
-
Time-Dependent Effects: The degradation of target proteins can be rapid or require longer incubation times depending on the protein's turnover rate and the cellular context.
-
Proteasome-Independent Mechanisms: While this compound often induces proteasomal degradation of its targets, some effects, like the downregulation of Bcr-Abl, can be independent of the proteasome.[1]
-
Off-Target Effects: this compound is a "partly selective" DUB inhibitor and may have other cellular targets that could indirectly affect the protein of interest.[11]
-
Compensatory Mechanisms: Cells may upregulate the transcription of the target gene to compensate for protein degradation, leading to a less pronounced effect at the protein level over time.[2]
Solutions:
-
Perform a Time-Course Experiment: Analyze target protein levels at multiple time points (e.g., 1, 4, 8, 24 hours) to capture the dynamics of degradation.
-
Investigate the Role of the Proteasome: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the protein levels should be restored in the presence of the proteasome inhibitor.[5]
-
Validate with a Secondary Method: Use an alternative method to confirm the effect on your target, such as a functional assay or analysis of downstream signaling pathways.
-
Analyze mRNA Levels: Use qRT-PCR to determine if there is a compensatory increase in the transcription of the target gene.
Problem 3: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Causes:
-
Inhibition of Multiple DUBs: this compound's activity against multiple DUBs (USP9x, USP5, USP14, UCH37) can lead to a complex cellular response that is not solely attributable to the inhibition of one specific DUB.[11]
-
Induction of Aggresomes: this compound can induce the formation of aggresomes, which are perinuclear aggregates of ubiquitinated proteins.[3][12] This can have broad effects on cellular function and protein homeostasis.
-
Modulation of Autophagy: this compound has been shown to block autophagic flux, which can impact cell survival and death pathways.[13]
-
Effects on Other Signaling Pathways: As a tyrphostin derivative, this compound may have residual activity on other kinases or signaling pathways, although it does not directly inhibit JAK2.[1][14]
Solutions:
-
Use More Selective Inhibitors (if available): Compare the phenotype induced by this compound with that of more selective inhibitors for the DUB of interest.
-
Monitor for Aggresome Formation: Use immunofluorescence to stain for ubiquitin and aggresome markers (e.g., HDAC6, γ-tubulin) to determine if this process is occurring in your cell model.[15]
-
Assess Autophagy: Monitor autophagy markers such as LC3-II levels by western blot or immunofluorescence to see if the autophagic pathway is affected.[13]
-
Profile Downstream Signaling: Analyze key signaling pathways that might be affected by DUB inhibition or off-target effects to gain a more comprehensive understanding of this compound's impact.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT assays, add solubilization solution and read the absorbance at 570 nm. For CCK-8 assays, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Target Protein Degradation
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits DUBs, leading to oncoprotein degradation and apoptosis.
Caption: A standardized workflow for cell-based assays with this compound.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deubiquitinase Inhibition by Small-Molecule WP1130 Triggers Aggresome Formation and Tumor Cell Apoptosis [ouci.dntb.gov.ua]
- 3. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Deubiquitinase inhibition by WP1130 leads to ULK1 aggregation and blockade of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for long-term storage of WP1130 solutions.
This technical support center provides best practices for the long-term storage of WP1130 solutions, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Best Practices for Long-Term Storage of WP1130 Solutions
Proper storage of WP1130 is critical for maintaining its stability and efficacy in experimental settings. Both the solid compound and its solutions require specific conditions to prevent degradation.
Storage of Solid WP1130
| Storage Condition | Recommended Duration | Notes |
| -20°C | Up to 3 years[1] | Keep in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. |
Storage of WP1130 Solutions
WP1130 is typically dissolved in dimethyl sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature and handling.
| Storage Condition | Recommended Duration | Best Practices |
| -80°C in solvent | Up to 1 year[1] | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for reconstitution as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| -20°C in solvent | Up to 1 month[1] | Suitable for shorter-term storage of working solutions. Aliquoting is still recommended. |
Key Handling Precautions:
-
Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. It is highly recommended to store WP1130 solutions in single-use aliquots.[1]
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of WP1130.[1] Use fresh, high-quality DMSO for preparing stock solutions.
-
Protect from Light: Store both solid WP1130 and its solutions protected from light.
-
Proper Sealing: Ensure that storage vials are tightly sealed to prevent solvent evaporation and exposure to air and moisture.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with WP1130.
Issue 1: WP1130 Appears Inactive or Shows Reduced Potency in Cell-Based Assays
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage: | Review the storage conditions of your WP1130 stock solution. If it has been stored improperly (e.g., at room temperature, subjected to multiple freeze-thaw cycles), it may have degraded. Prepare a fresh stock solution from solid WP1130. |
| Incorrect Concentration: | Verify the calculations for your stock solution and final working concentrations. Use a calibrated pipette for accurate dilutions. |
| Cell Line Resistance: | Some cell lines may be inherently resistant to WP1130. Confirm the sensitivity of your cell line to WP1130 by checking relevant literature. If possible, include a sensitive cell line as a positive control in your experiments. |
| Mycoplasma Contamination: | Mycoplasma can alter cellular responses to drugs. Test your cell cultures for mycoplasma contamination and discard any infected stocks. |
| Serum Inhibition: | Components in the serum of your cell culture medium may interfere with the activity of WP1130. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line. |
Issue 2: High Variability in Cytotoxicity Assay Results
Possible Causes and Solutions:
| Cause | Recommended Action |
| Uneven Cell Seeding: | Ensure a homogenous single-cell suspension before seeding plates. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. |
| Edge Effects: | Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and drug concentrations. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Inconsistent Incubation Times: | Adhere to a strict timeline for drug treatment and assay development. Small variations in incubation times can lead to significant differences in results. |
| Precipitation of WP1130: | At higher concentrations, WP1130 may precipitate in the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WP1130?
A1: WP1130 is a partially selective deubiquitinase (DUB) inhibitor.[3][4] It targets several DUBs, including USP5, USP9x, USP14, and UCH37.[3][4] By inhibiting these enzymes, WP1130 leads to the accumulation of polyubiquitinated proteins, which can trigger apoptosis and block autophagy.[1]
Q2: Which signaling pathways are affected by WP1130?
A2: WP1130 has been shown to suppress the Bcr-Abl and JAK/STAT signaling pathways.[1][5] It leads to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as p53.[3][4]
Q3: Can WP1130 overcome resistance to other kinase inhibitors?
A3: Yes, WP1130's mechanism of inducing Bcr-Abl downregulation is not affected by mutations that confer resistance to kinase inhibitors like imatinib, such as the T315I mutation.[5][6]
Q4: What are the typical working concentrations for WP1130 in cell culture?
A4: The effective concentration of WP1130 can vary depending on the cell line and the duration of treatment. Generally, concentrations in the range of 0.5 µM to 10 µM are used in cell-based assays.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there any known safety precautions for handling WP1130?
A5: WP1130 may be irritating to the mucous membranes and upper respiratory tract. It may be harmful if inhaled, ingested, or absorbed through the skin.[2] It is recommended to handle WP1130 in a laboratory fume hood and to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxic effects of WP1130 on adherent or suspension cell lines.
Materials:
-
WP1130 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7)[1]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
WP1130 Treatment: Prepare serial dilutions of WP1130 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of WP1130 (e.g., 0.08-10 µM).[1] Include a vehicle control (DMSO) at the same final concentration as in the highest WP1130 treatment.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2 hours at 37°C.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[1]
-
Incubation: Incubate the plate for 6 hours to allow for complete solubilization of the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Detection of Protein Ubiquitination
This protocol is designed to detect the accumulation of polyubiquitinated proteins in cells treated with WP1130.
Materials:
-
WP1130 stock solution
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., N-ethylmaleimide - NEM)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 clone)[7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with WP1130 at the desired concentration and for the appropriate time (e.g., 5 µM for 2-4 hours).[7] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and DUB inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. A smear of high molecular weight bands is indicative of polyubiquitination.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Activation of a novel Bcr/Abl destruction pathway by WP1130 induces apoptosis of chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
Impact of serum concentration on Degrasyn activity in cell culture.
Welcome to the Technical Support Center for Degrasyn. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WP1130) is a cell-permeable small molecule that functions as a deubiquitinase (DUB) inhibitor.[1] It directly targets and inhibits the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1] By inhibiting these enzymes, this compound leads to the accumulation of polyubiquitinated proteins, which can trigger downstream cellular events such as apoptosis.[2] Notably, this compound has been shown to downregulate anti-apoptotic proteins like Bcr-Abl and JAK2.[1]
Q2: Why am I observing a different IC50 value for this compound in my experiments compared to published data?
Discrepancies in IC50 values are a common issue in cell culture experiments and can be attributed to several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera in your culture medium can significantly impact this compound's apparent activity.
-
Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used can all influence the calculated IC50 value.
-
Compound Stability: The stability of this compound in your specific culture medium and storage conditions can affect its potency over time.
Q3: How does serum concentration affect the activity of this compound?
While direct studies systematically evaluating the impact of serum concentration on this compound's activity are limited, it is a critical parameter to consider. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound.[3] This binding can sequester the compound, reducing its effective concentration available to the cells and leading to a higher apparent IC50 value. Therefore, it is crucial to maintain a consistent and clearly reported serum concentration in your experiments for reproducibility.
Q4: What are the known signaling pathways affected by this compound?
This compound's inhibition of DUBs can impact multiple signaling pathways. One well-documented pathway is the USP5-WT1-E-cadherin signaling axis in pancreatic ductal adenocarcinoma.[4] By inhibiting USP5, this compound promotes the degradation of the Wilm's tumor 1 (WT1) protein, leading to an upregulation of E-cadherin and suppression of metastasis.[4] Additionally, by targeting DUBs that regulate the stability of key oncoproteins, this compound can indirectly affect pathways driven by Bcr-Abl, JAK2, and c-Myc.[1][5]
Troubleshooting Guide
This guide addresses common problems you may encounter when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value | High Serum Concentration: Serum proteins may be binding to this compound, reducing its bioavailability. | 1. Reduce the serum concentration in your assay medium (e.g., to 5% or 2%). Ensure cells are healthy at the lower serum concentration. 2. Perform a serum concentration titration experiment to determine the optimal concentration for your cell line and assay. 3. Consider using serum-free medium for the duration of the drug treatment if your cell line can tolerate it. |
| Cell Density: High cell density can lead to a higher apparent IC50 due to a reduced drug-to-cell ratio. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | |
| Compound Degradation: this compound may be unstable in your culture medium over long incubation periods. | 1. Minimize the incubation time if possible. 2. Prepare fresh dilutions of this compound for each experiment. 3. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to minimize variation. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. | 1. Avoid using the outer wells of the microplate. 2. Fill the outer wells with sterile PBS or water to maintain humidity. | |
| Incomplete Solubilization: this compound may not be fully dissolved in the culture medium. | Ensure the DMSO stock solution is fully dissolved before further dilution in aqueous medium. Vortex gently after each dilution step. | |
| No observable effect of this compound | Incorrect Concentration Range: The concentrations tested may be too low for your specific cell line. | Test a wider range of concentrations, extending into the higher micromolar range. |
| Cell Line Resistance: The cell line may be inherently resistant to this compound's mechanism of action. | 1. Verify the expression of this compound's targets (e.g., USP9x, USP5) in your cell line. 2. Try a different cell line known to be sensitive to this compound. | |
| Inactive Compound: The this compound stock may have degraded. | Use a fresh vial of the compound and verify its activity in a sensitive positive control cell line. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes some reported IC50 values. Note that the serum concentration is not always reported in the literature, highlighting the importance of optimizing this parameter in your own experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Serum Concentration |
| K562 | Chronic Myelogenous Leukemia | 1.8 | Not Specified | Not Specified |
| Mino | Mantle Cell Lymphoma | 0.8 | 72 | Not Specified |
| MM1 | Multiple Myeloma | 1.0 | 24-72 | Not Specified |
| MM1S | Multiple Myeloma | 1.2 | 72 | Not Specified |
| Myeloid/Lymphoid Tumor Cells | Various | 0.5 - 2.5 | Not Specified | Not Specified |
| Normal CD34+ Precursors | Normal | ~5 - 10 | Not Specified | Not Specified |
Data compiled from multiple sources.[1][6] Conditions should be independently verified.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 20 µM). Remember to include a vehicle control (DMSO alone).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow to evaluate serum concentration's effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates proteasomal-dependent degradation of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Degrasyn Treatment: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Degrasyn (also known as WP1130).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (WP1130) is a cell-permeable small molecule that functions as a deubiquitinase (DUB) inhibitor. It directly targets and inhibits the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1][2][3][4] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and apoptosis.[5] this compound's primary mechanism involves the downregulation of key anti-apoptotic and oncogenic proteins, such as Bcr-Abl, JAK2, c-Myc, and WT1, ultimately leading to cell cycle arrest and programmed cell death in sensitive cancer cell lines.[2][6]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including:
-
Hematological Malignancies: Myeloid and lymphoid tumor cells, Chronic Myeloid Leukemia (CML), Mantle Cell Lymphoma (MCL).[2][7]
-
Solid Tumors: Pancreatic ductal adenocarcinoma, bladder cancer, glioblastoma, and melanoma.[6][8]
It is important to note that the sensitivity to this compound can vary significantly between different cell lines.
Q3: What are the known off-target effects of this compound?
While this compound is a potent DUB inhibitor, it was initially identified as a JAK2 inhibitor.[9] However, its effect on JAK2 is primarily through inducing its degradation rather than direct kinase inhibition.[9] Researchers should be aware of potential off-target effects on other kinases, although studies have shown it does not significantly affect a range of other kinases at effective concentrations.[3] It is always recommended to include appropriate controls to assess the specificity of the observed effects in your experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | This compound precipitation: this compound has limited solubility in aqueous solutions and can precipitate, especially at higher concentrations or if not prepared correctly. | Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure rapid mixing and avoid high final concentrations of DMSO (typically <0.5%). Visually inspect for any precipitation before adding to cells.[3] |
| Incorrect dosage: The effective concentration of this compound is highly cell line-dependent. | Refer to the IC50 values in the Data Presentation section as a starting point. Perform a dose-response curve for your specific cell line to determine the optimal concentration. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to this compound. | Consider the expression levels of this compound's target DUBs and downstream signaling proteins in your cell line. Investigate potential resistance mechanisms, such as alterations in the ubiquitin-proteasome system. | |
| High background in Western Blots | Antibody issues: Non-specific binding of primary or secondary antibodies. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps. Use high-quality antibodies validated for your application. |
| Sample preparation: Presence of cellular debris or high protein concentration. | Ensure complete cell lysis and centrifugation to remove debris. Accurately determine protein concentration to avoid overloading the gel. | |
| Variability between experiments | Inconsistent this compound activity: Degradation of the compound over time. | Aliquot and store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.[2] |
| Cell culture conditions: Variations in cell density, passage number, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
Data Presentation
Table 1: Cell Line-Specific IC50 Values for this compound Treatment
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and treatment durations. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Myeloid/Lymphoid Tumor Cells | Hematological | 0.5 - 2.5 | Not Specified |
| Normal CD34+ Hematopoietic Precursors | Normal | ~5 - 10 | Not Specified |
| K562 | Chronic Myeloid Leukemia | 1.8 | Not Specified |
| BV-173 | Chronic Myeloid Leukemia | 1.8 | Not Specified |
| Mino | Mantle Cell Lymphoma | ~1 | 48 |
| DB | Mantle Cell Lymphoma | ~1 | 48 |
| Z-138 | Mantle Cell Lymphoma | ~1 | 48 |
| JMP-1 | Mantle Cell Lymphoma | ~1 | 48 |
| PANC-1 | Pancreatic Cancer | 1-5 | 24 |
| BxPC-3 | Pancreatic Cancer | 1-5 | 24 |
| T24 | Bladder Cancer | 2.33 | 24 |
| K9TCC-PU-NK | Canine Bladder Cancer | >10 | 24 |
| RDSVS-TCC1 | Canine Bladder Cancer | >10 | 24 |
Note: IC50 values are context-dependent and can vary based on the specific assay conditions. It is recommended to determine the IC50 for your experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes in response to this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V Staining)
This protocol provides a general method for detecting apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound and a vehicle control for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary mechanism of action.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Degrasyn (WP1130) vs. Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Compounds in Multiple Myeloma Research
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. The ubiquitin-proteasome system has been a cornerstone of targeted therapy, with the proteasome inhibitor bortezomib being a first-in-class agent that has transformed patient outcomes. However, the emergence of resistance necessitates the exploration of novel therapeutic strategies. Degrasyn (WP1130), a deubiquitinase (DUB) inhibitor, represents one such innovative approach, targeting the ubiquitin-proteasome pathway at a different regulatory node. This guide provides a detailed preclinical comparison of this compound and bortezomib, presenting available experimental data to inform further research and drug development in multiple myeloma.
At a Glance: Key Differences in Mechanism and Preclinical Activity
| Feature | This compound (WP1130) | Bortezomib |
| Primary Target | Deubiquitinases (DUBs), including USP9x, USP5, USP14, and UCH37[1][2] | 26S Proteasome (primarily the chymotrypsin-like activity of the β5 subunit)[3] |
| Mechanism of Action | Inhibits the removal of ubiquitin chains from proteins, leading to the accumulation of polyubiquitinated proteins, aggresome formation, and apoptosis.[1] Does not directly inhibit the 20S proteasome.[1] | Directly inhibits the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[3] |
| Reported IC50 Range (Multiple Myeloma Cell Lines) | ~0.5-2.5 µM (general myeloid and lymphoid tumor cells)[1] | ~1.9-15.9 nM (RPMI-8226, U-266, MM.1S)[4] |
| Effect on NF-κB Pathway | Can down-regulate constitutive NF-κB activation.[3] | Complex and context-dependent; can inhibit the canonical pathway but has also been shown to induce NF-κB activation in some multiple myeloma cells.[5][6] |
In Vitro Efficacy: A Look at the Numbers
The following tables summarize the available preclinical data on the in vitro activity of this compound and bortezomib against various multiple myeloma cell lines. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values of this compound (WP1130) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM-1 | Multiple Myeloma | Not explicitly stated, but induces c-Myc degradation | [1] |
| Myeloid/Lymphoid Tumor Cells | Various | ~0.5 - 2.5 | [1] |
Table 2: IC50 Values of Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Incubation Time | Reference |
| RPMI-8226 | ~1.9 - 10.2 | 48 hours | [4] |
| RPMI-8226 | 15.9 | 72 hours | |
| U-266 | Not explicitly stated, but sensitive | - | [7] |
| MM.1S | Highly sensitive | 48 hours | [4] |
Table 3: Apoptosis Induction by Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib Concentration (nM) | Apoptotic Cells (%) | Incubation Time | Reference |
| RPMI-8226 | 20 | 12.08 ± 0.61 | Not Specified | [8] |
| RPMI-8226 | 50 | 35.97 ± 3.11 | Not Specified | [8] |
| RPMI-8226 | 80 | 57.22 ± 5.47 | Not Specified | [8] |
| RPMI 8226 | 5 | Increased early apoptosis vs. control | 24 hours | [9] |
In Vivo Preclinical Models: Tumor Growth Inhibition
Both this compound and bortezomib have demonstrated anti-tumor activity in preclinical xenograft models.
This compound (WP1130): Studies have shown that this compound can inhibit tumor growth in vivo. For instance, in a mantle cell lymphoma xenograft model, the combination of this compound and bortezomib led to synergistic prevention of tumor development.[3] In multiple myeloma and melanoma models, this compound has been shown to inhibit tumor growth, which is correlated with the degradation of the c-Myc oncogene.[3] Specific dosing and tumor growth inhibition percentages for this compound as a single agent in a multiple myeloma xenograft model are not detailed in the available literature.
Bortezomib: Bortezomib has been extensively studied in multiple myeloma xenograft models.
-
In a human plasmacytoma MM.1S xenograft model, intravenous administration of bortezomib at 1 mg/kg twice weekly for 3 weeks resulted in a significant delay in tumor growth.[10]
-
In another study using a disseminated MM.1S-CG and U266-CG model, bortezomib administered at 1 mg/kg intraperitoneally twice a week significantly inhibited tumor progression as monitored by bioluminescent imaging.[11]
-
Treatment of RPMI 8226 xenografts with bortezomib (1 mg/kg) was also performed to assess its in vivo activity.[5]
Signaling Pathways and Molecular Mechanisms
The distinct mechanisms of action of this compound and bortezomib lead to different downstream effects on cellular signaling pathways critical for multiple myeloma cell survival and proliferation.
This compound (WP1130): The Deubiquitinase Inhibitor
This compound functions by inhibiting the activity of several deubiquitinating enzymes (DUBs). DUBs are responsible for removing ubiquitin chains from proteins, thereby rescuing them from proteasomal degradation. By inhibiting DUBs such as USP9x, USP5, USP14, and UCH37, this compound leads to the accumulation of polyubiquitinated proteins.[1][2] This accumulation triggers cellular stress, leading to the formation of aggresomes and ultimately, apoptosis.[1] A key target of this compound is the oncoprotein c-Myc, which it rapidly degrades, contributing to its anti-tumor effects.[1][3] Furthermore, in mantle cell lymphoma, this compound has been shown to down-regulate the activation of NF-κB and STAT3.[3]
Bortezomib: The Proteasome Inhibitor
Bortezomib directly targets the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. By reversibly inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, bortezomib causes a buildup of misfolded and regulatory proteins. This disruption of protein homeostasis leads to endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis. The effect of bortezomib on the NF-κB pathway is complex. While the initial rationale for its use was the inhibition of NF-κB by preventing the degradation of its inhibitor, IκB, subsequent studies have shown that in some multiple myeloma cells, bortezomib can paradoxically lead to the activation of the canonical NF-κB pathway.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Degrasyn and Other Selective USP9x Inhibitors for Researchers
In the landscape of ubiquitin-specific protease 9X (USP9x) inhibitors, researchers are presented with a growing arsenal of chemical tools to probe the multifaceted roles of this deubiquitinase in cellular processes and disease. This guide provides a comprehensive comparison of Degrasyn (WP1130) and other notable selective USP9x inhibitors, offering a clear overview of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.
Quantitative Comparison of USP9x Inhibitors
The following table summarizes the key quantitative data for this compound and other selective USP9x inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, while the selectivity profile indicates its specificity for USP9x over other deubiquitinating enzymes (DUBs).
| Inhibitor | Alias | USP9x IC50 | Selectivity Profile | Key Cellular Effects |
| This compound | WP1130 | ~1.8 µM (for K562 cells) | Partially selective. Also inhibits USP5, USP14, UCH-L1, and UCH37.[1][2] | Induces apoptosis and aggresome formation.[2][3] Downregulates Bcr/Abl and JAK2.[4] |
| FT709 | 82 nM | Highly selective for USP9x over a panel of >20 other DUBs (IC50 >25 µM).[5] | Reduces levels of USP9x substrates like CEP55 and ZNF598.[5] | |
| G9 | EOAI3402143 | 1.6 µM (for USP9x/USP24) | Inhibits USP9x, USP24, and USP5.[6] | Induces apoptosis in myeloma and lymphoma cell lines.[7] |
| BRD0476 | ML187 | Moderate inhibitor (exact IC50 not specified) | Selective for USP9x over 11 other DUBs.[8] | Inhibits JAK-STAT signaling without direct JAK kinase inhibition.[8] |
| WEHI-092 | Not specified | Described as a specific small molecule inhibitor of USP9x.[9] | Arrests cells in metaphase.[9] |
Experimental Methodologies
The characterization of these inhibitors relies on a variety of robust experimental protocols. Below are detailed methodologies for key assays used to determine inhibitor potency and selectivity.
In Vitro Deubiquitinase (DUB) Activity Assay (Fluorometric)
This assay is commonly used to determine the IC50 of an inhibitor against a purified DUB enzyme.
Principle: The assay utilizes a fluorogenic substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110) or ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which is quenched in its intact form. Upon cleavage by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.[1][10][11][12]
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT).[1]
-
Prepare a 2x stock solution of the purified USP9x enzyme in the assay buffer.
-
Prepare a 2x stock solution of the Ub-Rho110 or Ub-AMC substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add nanoliter quantities of the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the 2x USP9x enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the 2x fluorogenic substrate solution to all wells.
-
Measure the fluorescence intensity kinetically over a set time (e.g., 12-30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/531 nm for Ub-Rho110).[11][12]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence signal over time).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement Assay using Activity-Based Probes
This assay assesses the ability of an inhibitor to engage with its target DUB within a cellular context.
Principle: An activity-based probe, such as HA-ubiquitin vinyl sulfone (HA-UbVS), forms a covalent bond with the active site cysteine of a DUB. Pre-treatment with an inhibitor will block this binding in a dose-dependent manner.[6]
Protocol Outline:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with increasing concentrations of the test inhibitor or DMSO for a specified time (e.g., 3 hours at 37°C).
-
-
Cell Lysis and Probe Labeling:
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysates with the HA-UbVS probe (e.g., 0.1 µg) for a short period (e.g., 5 minutes at 37°C) to allow for covalent labeling of active DUBs.[5]
-
-
Analysis by Western Blot:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-HA antibody to detect labeled DUBs.
-
An immunoblot for USP9x can be performed to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the intensity of the HA-labeled USP9x band at each inhibitor concentration.
-
A decrease in band intensity with increasing inhibitor concentration indicates target engagement.
-
USP9x-Regulated Signaling Pathways
USP9x is a critical regulator of multiple signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the role of USP9x in these pathways and how its inhibition can impact cellular function.
Caption: USP9x promotes TGF-β signaling by deubiquitinating and stabilizing SMAD4.[13][14][15][16][17]
Caption: USP9x acts as a tumor suppressor in the Hippo pathway by stabilizing LATS1/2 kinases.[4][18][19][20][21]
Caption: USP9x can promote Wnt/β-catenin signaling by deubiquitinating and stabilizing β-catenin.[22][23][24][25][26]
Caption: USP9x can activate the ERK pathway by deubiquitinating and stabilizing IRS-2.[27][28][29]
Conclusion
The selection of a USP9x inhibitor for research purposes depends heavily on the specific experimental goals. This compound, while historically significant and still in use, exhibits a broader selectivity profile, which may be a confounding factor in studies aiming to specifically dissect the roles of USP9x. For researchers requiring high specificity, newer compounds like FT709 represent a significant advancement, offering potent and selective inhibition of USP9x. G9 provides another alternative, though its cross-reactivity with USP24 and USP5 should be considered. BRD0476 and WEHI-092 are also promising selective inhibitors, although more quantitative data on their activity is needed for a full comparison.
By understanding the quantitative performance, underlying experimental methodologies, and the impact of these inhibitors on key signaling pathways, researchers can make more informed decisions in their investigations of USP9x biology and its therapeutic potential.
References
- 1. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitylase USP9X suppresses tumorigenesis by stabilizing large tumor suppressor kinase 2 (LATS2) in the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deubiquitylase USP9X controls ribosomal stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of SOX2 by inhibition of Usp9X induces apoptosis in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
- 11. FAM/USP9x, a deubiquitinating enzyme essential for TGFbeta signaling, controls Smad4 monoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. mdpi.com [mdpi.com]
- 16. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS kinase and Core Components of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. Deubiquitinating Enzyme USP9X Suppresses Tumor Growth via LATS Kinase and Core Components of the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deubiquitinase USP9X deubiquitinates β-catenin and promotes high grade glioma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. USP9X Deubiquitylates DVL2 to Regulate WNT Pathway Specification | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]
- 25. IRS-2 deubiquitination by USP9X maintains anchorage-independent cell growth via Erk1/2 activation in prostate carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IRS-2 deubiquitination by USP9X maintains anchorage-independent cell growth via Erk1/2 activation in prostate carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Degrasyn and Curcumin as Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinating enzymes (DUBs) have emerged as critical regulators of protein stability and function, making them attractive therapeutic targets in various diseases, including cancer. The inhibition of DUBs can lead to the accumulation of polyubiquitinated proteins, triggering cell cycle arrest and apoptosis. This guide provides a detailed, evidence-based comparison of two known DUB inhibitors: Degrasyn (also known as WP1130), a synthetic small molecule, and curcumin, a natural polyphenol.
Performance and Specificity
This compound is a selective DUB inhibitor, while curcumin exhibits broader inhibitory activity, including targeting DUBs associated with the proteasome.[1][2]
Inhibitory Profile of this compound
This compound (WP1130) has been identified as a cell-permeable DUB inhibitor that directly targets the activity of several deubiquitinases.[1] Its known targets include USP5, UCH-L1, USP9x, USP14, and UCH37.[3][4] By inhibiting these DUBs, this compound promotes the accumulation of polyubiquitinated proteins, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as p53.[3] This activity is independent of the 20S proteasome's proteolytic function.[3]
Inhibitory Profile of Curcumin
Curcumin, the active compound in turmeric, has been shown to inhibit the proteasome, and part of this mechanism involves the inhibition of proteasome-associated DUBs.[2][5] Specifically, curcumin and its analogs have been shown to target the DUBs of the 19S regulatory particle of the proteasome.[2][6] One study identified the proteasomal DUB USP14 as a functional target of curcumin in modulating β-catenin stability.[7] A synthetic analog of curcumin, AC17, was developed as an irreversible inhibitor of 19S proteasomal DUBs.[2][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and curcumin as DUB inhibitors. It is important to note that a direct head-to-head study comparing the DUB inhibitory potency of both compounds under the same experimental conditions is not currently available in the published literature. The IC50 values presented are from various studies and cell lines, which may not be directly comparable.
Table 1: DUB Inhibition and Cellular IC50 Values for this compound (WP1130)
| Target DUBs | In Vitro IC50 | Cell Line | Cellular IC50 | Reference |
| USP5, UCH-L1, USP9x, USP14, UCH37 | Not Specified | K562 (Chronic Myelogenous Leukemia) | 1.8 µM | [3] |
| Not Specified | Not Specified | Mino (Mantle Cell Lymphoma) | 0.8 µM | [3] |
| Not Specified | Not Specified | Myeloid and Lymphoid Tumor Cells | ~0.5 - 2.5 µM | [3] |
| Not Specified | Not Specified | Normal CD34+ Hematopoietic Precursors | ~5 - 10 µM | [3] |
| USP5, USP9x, USP14 | Not Specified | Pancreatic Cancer Cell Lines (PANC-1, BxPC-3) | 1 - 5 µM | [8] |
Table 2: DUB Inhibition and Cellular IC50 Values for Curcumin and its Analogs
| Target DUBs | Compound | In Vitro IC50 | Cell Line | Cellular IC50 | Reference |
| 19S Proteasome DUBs | AC17 (Curcumin Analog) | 4.23 µM | A549 (Lung Cancer) | Not Specified | [9] |
| Proteasome Chymotrypsin-like activity | Curcumin | 1.85 µM (purified 20S proteasome) | HCT-116, SW480 (Colon Cancer) | Not Specified | [5] |
| Not Specified | Curcumin | Not Specified | A549 (Lung Cancer) | 33 µM (MTT assay) | [10] |
| Not Specified | Curcumin | Not Specified | MCF-7, MDA-MB-231 (Breast Cancer) | 25.6 µM, 8.05 µM (48h) | [10] |
Mechanism of Action and Signaling Pathways
This compound
This compound's inhibition of specific DUBs leads to the accumulation of ubiquitinated proteins, which can trigger the formation of aggresomes.[11] This process is associated with the downregulation of key survival signaling pathways. For instance, by inhibiting USP5, this compound can promote the degradation of the oncoprotein WT1, leading to the upregulation of E-cadherin and suppression of metastasis in pancreatic cancer. This compound also downregulates the expression of anti-apoptotic proteins like Bcr-Abl and JAK2 by promoting their ubiquitination and subsequent degradation.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deubiquitinase inhibition of 19S regulatory particles by 4-arylidene curcumin analog AC17 causes NF-κB inhibition and p53 reactivation in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Degrasyn and Other Pan-DUB Inhibitors for Researchers
In the landscape of ubiquitin-specific protease (DUB) inhibitors, Degrasyn (also known as WP1130) has emerged as a significant tool for researchers in oncology and cell biology. This guide provides a comparative analysis of this compound against other notable pan-DUB inhibitors, including PR-619, b-AP15, and VLX1570. The comparison focuses on their inhibitory profiles, cellular effects, and underlying mechanisms of action, supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Introduction to Pan-DUB Inhibitors
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, playing a pivotal role in protein stability, signaling pathways, and cell cycle control. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. Pan-DUB inhibitors, which target a broad range of DUBs, are valuable research tools for elucidating the roles of the ubiquitin system and for the initial stages of drug discovery.
This compound (WP1130) is a cell-permeable DUB inhibitor that has been shown to directly inhibit the activity of several DUBs, including USP9x, USP5, USP14, and UCH37.[1][2][3][4] Its action leads to the downregulation of anti-apoptotic proteins like Bcr-Abl and JAK2, inducing apoptosis in various tumor cell lines.[1][5]
PR-619 is a reversible, broad-spectrum DUB inhibitor that is cell-permeable.[6][7] It has been shown to induce the accumulation of polyubiquitinated proteins without directly affecting proteasome activity and can activate autophagy.[7][8]
b-AP15 is an inhibitor of the 19S proteasome-associated DUBs, specifically targeting USP14 and UCHL5.[9][10][11] Its inhibition of these DUBs leads to the accumulation of polyubiquitin and induces apoptosis in cancer cells.[9][11]
VLX1570 is another inhibitor of the 19S proteasomal deubiquitinases, with activity against USP14 and UCHL5.[8][12][13][14] It has demonstrated potent antiproliferative activities in multiple myeloma cells and can induce apoptosis and endoplasmic reticulum (ER) stress.[8][12]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and other pan-DUB inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target DUBs | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| This compound (WP1130) | USP9x, USP5, USP14, UCH37, UCH-L1 | ~0.5-2.5 µM (IC50, apoptosis) | Myeloid and lymphoid tumor cells | [3] |
| Bcr-Abl | 1.8 µM (IC50) | K562, BV-173 cells | [1] | |
| USP5, USP9X, USP14 | - | Selective inhibitor | [15] | |
| PR-619 | Broad-spectrum | 5-20 µM (IC50) | In vitro DUB assay | [8][16] |
| - | 6.3 µM (EC50, cell death) | HCT116 cells | [4] | |
| USP15 | 2.24 µM (IC50, cell-based) | HeLa cells | [6] | |
| b-AP15 | USP14, UCHL5 | 2.1 µM (IC50) | Purified 19S proteasome | |
| - | 0.8 µM (IC50, UbG76V-YFP accumulation) | HCT-116 cells | ||
| USP14/UCHL5 | - | Inhibitor | [11] | |
| VLX1570 | Proteasome DUBs | ~10 µM (IC50) | In vitro DUB assay | [8][12] |
| Proliferation | 43 ± 2 nM (IC50) | KMS-11 multiple myeloma cells | [8][12] | |
| USP14, UCHL5 | - | Competitive inhibitor | [8][12] |
Mechanism of Action and Affected Signaling Pathways
The pan-DUB inhibitors discussed herein exert their effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
This compound (WP1130)
This compound's primary mechanism involves the inhibition of specific DUBs, leading to the accumulation of ubiquitinated proteins and their subsequent degradation. This action particularly affects oncoproteins like Bcr-Abl and c-Myc.[1][17] In chronic myelogenous leukemia (CML) cells, this compound's inhibition of Bcr-Abl signaling induces apoptosis.[1] It also impacts the JAK/STAT pathway.[3]
PR-619
PR-619, as a broad-spectrum DUB inhibitor, leads to a general accumulation of polyubiquitinated proteins.[6] This accumulation can trigger cellular stress responses, including the endoplasmic reticulum (ER) stress response, ultimately leading to apoptosis.[2] It has also been shown to downregulate the anti-apoptotic protein Bcl-2 and suppress c-Myc expression.[14][18]
b-AP15
b-AP15 specifically inhibits the proteasome-associated DUBs USP14 and UCHL5.[10] This leads to an accumulation of polyubiquitinated proteins at the proteasome, impairing its function. b-AP15 has also been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, a key inhibitor of NF-κB.[17]
VLX1570
Similar to b-AP15, VLX1570 inhibits the 19S proteasomal DUBs USP14 and UCHL5.[8][14] This inhibition leads to the accumulation of polyubiquitinated proteins, induction of ER stress, and generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1][12] VLX1570 has also been shown to inactivate the Akt signaling pathway, further contributing to its anti-proliferative effects.[9]
Experimental Protocols
DUB Activity Assay (General Protocol)
This protocol provides a general framework for measuring DUB activity using a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare a 2x DUB enzyme solution in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Prepare a 2x fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC) solution in the same assay buffer.
-
Prepare the test inhibitor at various concentrations.
-
-
Assay Procedure :
-
Add 50 µL of the DUB enzyme solution to the wells of a 96-well plate.
-
Add the test inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the ubiquitin substrate solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
-
Data Analysis :
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol outlines the steps for assessing cell viability using the MTT colorimetric assay.[19][20][21][22]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment :
-
Treat the cells with various concentrations of the DUB inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization :
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[23][24]
-
Cell Treatment :
-
Treat cells with the DUB inhibitor for the desired time to induce apoptosis.
-
-
Cell Harvesting :
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining :
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis :
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This compound and other pan-DUB inhibitors like PR-619, b-AP15, and VLX1570 are powerful tools for investigating the ubiquitin-proteasome system. While this compound shows a degree of selectivity for certain DUBs, PR-619 offers a broader inhibition profile. b-AP15 and VLX1570 provide a more targeted approach towards proteasome-associated DUBs. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired level of DUB inhibition specificity. The data and protocols provided in this guide aim to assist researchers in making an informed decision for their experimental designs.
References
- 1. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Deubiquitinating Enzyme Inhibitor PR-619 Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. chondrex.com [chondrex.com]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Degrasyn in Xenograft Models: A Comparative Guide to its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Degrasyn (also known as WP1130) in various xenograft models, juxtaposed with other therapeutic alternatives. The data presented herein is collated from preclinical studies to offer an objective overview of this compound's performance, supported by detailed experimental protocols and visualizations of its mechanism of action.
At a Glance: this compound's Performance in Xenograft Models
This compound, a deubiquitinase (DUB) inhibitor, has demonstrated significant anti-tumor activity across a range of cancer models. It primarily functions by inhibiting DUBs such as USP5, USP9x, USP14, and UCH37, leading to the degradation of key oncoproteins. The following tables summarize the quantitative outcomes of this compound treatment in various xenograft models.
| Cancer Type | Cell Line | Xenograft Model | Treatment | Dosage | Outcome |
| Pancreatic Ductal Adenocarcinoma | PANC-1 | Subcutaneous Xenograft (Mice) | This compound | Not Specified | Reduced average tumor volume by 43% compared to control.[1] |
| Chronic Myeloid Leukemia (CML) | K562 | Subcutaneous Xenograft (Nude Mice) | This compound | 30 mg/kg (every other day) | Suppressed tumor growth to an extent comparable to Imatinib. |
| Imatinib | 50 mg/kg (daily) | ||||
| Mantle Cell Lymphoma (MCL) | Mino | Xenotransplant (SCID Mice) | This compound + Bortezomib | 20 mg/kg (this compound) + 0.25 mg/kg (Bortezomib) | Synergistically prevented tumor development and prolonged survival. |
| Melanoma | A375 | Subcutaneous Xenograft (Nude Mice) | This compound | Not Specified | Potent inhibitory activity against A375 melanoma tumors. |
| Glioblastoma | MGPP-3 | Orthotopic Xenograft (Mice) | This compound | Not Specified | Elicited anti-glioma activity. |
Deep Dive: Mechanism of Action
This compound's anti-cancer activity stems from its ability to inhibit specific deubiquitinases, leading to the ubiquitination and subsequent proteasomal degradation of oncogenic proteins. This disrupts critical signaling pathways essential for tumor growth and survival.
This compound's General Mechanism of Action
This compound inhibits deubiquitinases, promoting the degradation of oncoproteins.
USP5-WT1-E-cadherin Signaling Pathway in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to target the USP5-WT1-E-cadherin signaling pathway. By inhibiting USP5, this compound promotes the degradation of the Wilms' tumor 1 (WT1) oncoprotein, a key regulator of metastasis.
This compound's effect on the USP5-WT1-E-cadherin pathway in PDAC.
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key xenograft experiments are provided below.
General Xenograft Model Establishment Workflow
The following diagram outlines a typical workflow for establishing and utilizing a subcutaneous xenograft model for anti-cancer drug testing.
A generalized workflow for in vivo xenograft studies.
Detailed Protocol: Subcutaneous Xenograft Model for Pancreatic Cancer (PANC-1)
This protocol is based on the methodology described in the study by Li et al.[1]
1. Cell Culture:
-
PANC-1 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male BALB/c nude mice (4-6 weeks old) are used.
-
Animals are housed in a specific pathogen-free environment with ad libitum access to food and water.
3. Tumor Cell Implantation:
-
PANC-1 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS).
-
A total of 5 x 10^6 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored every two days by measuring the length (L) and width (W) of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (L x W^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm^3, mice are randomly assigned to treatment and control groups.
-
The treatment group receives intraperitoneal injections of this compound at a predetermined dosage and schedule. The control group receives vehicle control.
5. Endpoint Analysis:
-
At the end of the study period, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissues can be further processed for histological analysis or molecular studies.
Comparison with Alternatives
This compound's efficacy has been compared to standard-of-care agents in specific cancer contexts.
-
Chronic Myeloid Leukemia (CML): In a K562 xenograft model, this compound administered at 30 mg/kg every other day demonstrated comparable tumor growth suppression to the tyrosine kinase inhibitor Imatinib, which was administered daily at 50 mg/kg. This suggests that this compound may offer a less frequent dosing schedule with similar efficacy.
-
Mantle Cell Lymphoma (MCL): When combined with the proteasome inhibitor Bortezomib, this compound showed a synergistic effect in a SCID mouse model of MCL, leading to prolonged survival. This highlights the potential of this compound in combination therapies to overcome resistance and enhance therapeutic outcomes.
Conclusion
The available preclinical data from xenograft models suggest that this compound is a promising anti-cancer agent with a distinct mechanism of action. Its ability to induce the degradation of key oncoproteins offers a therapeutic strategy for various malignancies, including those resistant to conventional therapies. The comparative data, particularly in CML, indicates its potential as a viable alternative or complementary treatment. Further investigation in a broader range of xenograft models and ultimately in clinical trials is warranted to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to Degrasyn and the DUB Inhibitor P22077 for Researchers
In the landscape of targeted cancer therapeutics, inhibitors of the ubiquitin-proteasome system have emerged as a promising class of drugs. Among these, deubiquitinase (DUB) inhibitors are gaining significant attention for their potential to selectively induce cancer cell death. This guide provides a detailed comparison of two such inhibitors: Degrasyn (also known as WP1130) and P22077, focusing on their mechanisms of action, target profiles, and cellular effects, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound (WP1130) | P22077 |
| Primary DUB Targets | USP5, USP9x, USP14, UCH-L1, UCH37[1][2][3] | USP7, USP47[4][5][6] |
| Other Key Targets | Bcr-Abl, JAK2[1][2] | - |
| Primary Mechanism of Action | Induces proteasomal degradation of oncoproteins like c-Myc and Bcr-Abl through broad DUB inhibition.[1][5] | Stabilizes p53 by inhibiting its degradation via the USP7-HDM2 axis.[7][8] |
| Selectivity | Considered a partly selective DUB inhibitor.[1][3] | Shows selectivity for USP7 and the closely related USP47, but with some off-target effects.[4][9] |
Performance Data: A Quantitative Comparison
Direct head-to-head studies comparing the potency of this compound and P22077 in the same cancer cell lines are limited in the currently available literature. However, data from independent studies provide insights into their anti-proliferative activities across various cancer types.
Table 1: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| Mino | Mantle Cell Lymphoma | 0.8 | 72h[1] |
| MM1.S | Multiple Myeloma | 1.2 | 72h[2] |
| U-266 | Multiple Myeloma | 1.3 | 24-72h[2] |
| A-375 | Melanoma | 1.7 | 72h[2] |
| K562 | Chronic Myelogenous Leukemia | 2.4 | 72h[2] |
| T24 | Bladder Cancer | 2.33 | 24h[10] |
| PANC-1 | Pancreatic Cancer | ~1-5 | 24h |
| BxPC-3 | Pancreatic Cancer | ~1-5 | 24h |
Table 2: Anti-proliferative Activity (IC50/EC50) of P22077
| Assay Type | Target/Cell Line | IC50/EC50 (µM) |
| Cell-free assay | USP7 | 8.6 (EC50)[4][5] |
| Cell-free assay | USP47 | 8.74 (EC50)[11] |
| Antiproliferative activity | HCT-116 (colorectal cancer) | 8.82 (IC50) |
It is important to note that a direct comparison of IC50 values between this compound and P22077 is challenging due to the use of different cell lines and experimental conditions in the cited studies. However, one study provides a direct comparison of this compound with the broad-spectrum DUB inhibitor PR-619 in bladder cancer cell lines.
Table 3: Comparative Anti-proliferative Activity (IC50) of this compound and PR-619 in Bladder Cancer Cell Lines (24h exposure)
| Cell Line | This compound IC50 (µM) | PR-619 IC50 (µM) |
| T24 (human) | 2.33 | >10 |
| K9TCC-PU-NK (canine) | 2.05 | >10 |
| RDSVS-TCC1 (canine) | 1.89 | 8.94 |
This data suggests that the more selective DUB inhibition by this compound is more potent in reducing bladder cancer cell proliferation compared to the broad-spectrum inhibitor PR-619.[10][12]
Signaling Pathways and Mechanisms of Action
The distinct target profiles of this compound and P22077 result in different downstream signaling effects and mechanisms of anti-cancer activity.
This compound: A Multi-pronged Attack on Cancer Signaling
This compound acts as a partly selective DUB inhibitor, targeting several DUBs including USP5, USP9x, USP14, UCH-L1, and UCH37.[1][2][3] This broad-spectrum DUB inhibition leads to the accumulation of polyubiquitinated proteins and their subsequent degradation by the proteasome.[1][3] This mechanism underlies its ability to downregulate key oncoproteins like c-Myc and WT1.[5][13]
Furthermore, this compound was initially identified as an inhibitor of the JAK/STAT signaling pathway.[14] It downregulates JAK2, a key kinase in this pathway, leading to reduced STAT activation.[1] The JAK/STAT pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[15][16][17][18]
Caption: this compound's dual mechanism of action.
P22077: Targeting the USP7-p53 Axis
P22077 is a more targeted DUB inhibitor, with primary activity against USP7 and the closely related USP47.[4][5][6] USP7 plays a critical role in regulating the stability of the E3 ubiquitin ligase HDM2 (or MDM2 in mice).[7][19] HDM2, in turn, is a key negative regulator of the tumor suppressor protein p53, targeting it for ubiquitination and proteasomal degradation.
By inhibiting USP7, P22077 leads to the destabilization and degradation of HDM2. This relieves the negative regulation on p53, leading to its accumulation and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions.[7][20]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. P 22077 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of this compound and PR-619 Activity Using Human and Canine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deubiquitinase inhibitor this compound suppresses metastasis by targeting USP5-WT1-E-cadherin signalling pathway in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cusabio.com [cusabio.com]
- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 17. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Degrasyn
In the fast-paced environment of scientific research and drug development, meticulous attention to safety protocols is paramount, not only during experimentation but also in the often-overlooked phase of waste disposal. Proper management of chemical waste is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of our environment. This guide provides essential information and step-by-step procedures for the safe disposal of Degrasyn (also known as WP1130), a deubiquitinase inhibitor used in cancer research.
This compound, a potent inhibitor of deubiquitinases such as USP9x, USP5, USP14, and UCH37, plays a significant role in studying cellular pathways related to cancer.[1][2] Its handling and disposal require a comprehensive understanding of its chemical properties to mitigate any potential hazards. This document serves as a preferred resource for researchers, scientists, and drug development professionals, offering clear, actionable guidance to maintain a safe and compliant laboratory.
This compound (WP1130) Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. The following table summarizes the key quantitative data for this compound.[2][3][4][5][6]
| Property | Value |
| Molecular Formula | C₁₉H₁₈BrN₃O |
| Molecular Weight | 384.27 g/mol |
| CAS Number | 856243-80-6 |
| Appearance | Solid |
| Solubility | Insoluble in H₂O; ≥7.23 mg/mL in EtOH; ≥38.4 mg/mL in DMSO[4] |
| IUPAC Name | (E)-3-(6-bromo-2-pyridinyl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide |
| Synonyms | WP1130, WP 1130, WP-1130 |
Experimental Protocol for this compound Disposal
The following protocol outlines the recommended step-by-step procedure for the proper disposal of this compound waste generated in a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
-
Designated, labeled hazardous waste container (clearly marked "Hazardous Waste," "this compound Waste," and with the appropriate hazard symbols)
-
Waste accumulation log
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Isolate all waste streams containing this compound. Do not mix with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's EHS office.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO or ethanol).
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
-
Handling and Collection of Solid this compound Waste:
-
Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.
-
Avoid generating dust. If necessary, handle in a chemical fume hood.
-
Rinse the original container with a suitable solvent (e.g., ethanol or DMSO) and collect the rinsate as liquid hazardous waste.
-
-
Handling and Collection of Liquid this compound Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Ensure the container is compatible with the solvents used (e.g., a polyethylene container for DMSO or ethanol solutions).
-
-
Managing Contaminated Labware and PPE:
-
Disposable items (e.g., pipette tips, gloves) heavily contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.
-
-
Labeling and Storage:
-
Ensure the hazardous waste container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound (WP1130)," the concentration, the solvent(s), and the date of accumulation.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Maintain a waste accumulation log to track the contents and quantity of waste.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste stream.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Degrasyn (WP1130)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for the handling of Degrasyn (also known as WP1130). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cell-permeable deubiquitinase (DUB) inhibitor.[1][2] As with any chemical of this nature, it is crucial to handle it with care to avoid potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before and during use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes, consider a chemically resistant apron or coveralls. |
| Respiratory | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator is advised. |
Step-by-Step Handling and Operational Plan
Strict adherence to the following operational procedures is necessary to ensure the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Refer to the manufacturer's instructions for specific storage temperature requirements.
2.2. Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance.
-
To prepare a stock solution, slowly add the solvent to the solid this compound to avoid splashing. This compound is soluble in DMSO.[3][4]
-
Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and your initials.
2.3. Experimental Use:
-
When using this compound in experiments, ensure that the work area is clean and uncluttered.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
In case of a spill, immediately follow the spill response procedures outlined in section 4.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Unused solid this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.
3.2. Waste Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's hazardous waste disposal guidelines for the final pickup and disposal of the waste.
Emergency Procedures
4.1. Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
4.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
